Sos1-IN-12
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H26F3N5 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-methyl-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]-7-piperazin-1-ylphthalazin-1-amine |
InChI |
InChI=1S/C23H26F3N5/c1-14-18(5-4-6-21(14)23(24,25)26)15(2)28-22-20-13-17(31-11-9-27-10-12-31)7-8-19(20)16(3)29-30-22/h4-8,13,15,27H,9-12H2,1-3H3,(H,28,30)/t15-/m1/s1 |
InChI Key |
MJSKXOIIHARCLW-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCNCC4 |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCNCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Sos1-IN-12 in KRAS-Mutant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers, yet for decades, KRAS has been considered an "undruggable" target. The discovery of Son of Sevenless homolog 1 (SOS1) inhibitors has opened a new therapeutic avenue. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating KRAS by catalyzing the exchange of GDP for GTP.[1][2] This document provides a comprehensive technical overview of the mechanism of action of Sos1-IN-12, a potent SOS1 inhibitor, in the context of KRAS-mutant cancers. We will delve into its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.
Introduction: The KRAS-SOS1 Axis in Oncology
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a cornerstone of cellular proliferation, differentiation, and survival.[1][3] In normal physiology, the activity of RAS proteins, including KRAS, is tightly regulated. Receptor tyrosine kinase (RTK) activation leads to the recruitment and activation of SOS1, which in turn promotes the formation of active, GTP-bound KRAS.[1] However, oncogenic mutations in KRAS impair its intrinsic GTPase activity, leading to a constitutively active state and uncontrolled downstream signaling, driving tumorigenesis.[2]
Targeting the interaction between SOS1 and KRAS presents a compelling strategy to indirectly inhibit mutant KRAS. By preventing SOS1 from loading GTP onto KRAS, these inhibitors can effectively dampen the hyperactive MAPK pathway, irrespective of the specific KRAS mutation.[1][4] This approach is particularly promising for non-G12C KRAS mutations, for which targeted inhibitors are still in early development.
This compound: A Potent Inhibitor of the KRAS-SOS1 Interaction
This compound is a potent small molecule inhibitor of the Son of Sevenless homolog 1 (SOS1).[5] Its mechanism of action is centered on the disruption of the protein-protein interaction between SOS1 and KRAS.[2][4] By binding to SOS1, this compound prevents the formation of the SOS1-KRAS complex, thereby inhibiting the nucleotide exchange process that activates KRAS.[4] This leads to a reduction in the levels of active, GTP-bound KRAS and subsequent downregulation of the MAPK signaling cascade.[4][6]
Quantitative Data on SOS1 Inhibitor Activity
The following tables summarize key quantitative data for this compound and other relevant SOS1 inhibitors to provide a comparative landscape of their potency.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |
| This compound | SOS1 | pERK | 47 | - | - | [5] |
| This compound | SOS1 | - | - | 0.11 | - | [5] |
| BI-3406 | KRAS G12C/SOS1 | HTRF PPI | 31 | - | - | [7] |
| BAY-293 | KRAS-SOS1 | Biochemical | 21 | - | - | [8] |
| Sos1-IN-20 | KRAS G12C::SOS1 | Biochemical | 5.11 | - | - | [5] |
| Sos1-IN-14 | SOS1 | Biochemical | 3.9 | - | - | [5] |
| Sos1-IN-4 | KRAS-C12C/SOS1 | Biochemical | 56 | - | - | [5] |
| SIAIS562055 | KRAS G12C/SOS1 | HTRF | 95.7 | - | - | |
| SIAIS562055 | KRAS G12D/SOS1 | HTRF | 134.5 | - | - | |
| SIAIS562055 | SOS1 | SPR | - | - | 95.9 | [9] |
Table 1: In vitro potency of selected SOS1 inhibitors.
| Cell Line | KRAS Mutation | Compound | Assay Type | IC50 (nM) | Reference |
| NCI-H358 | G12C | Exemplified Compound | pERK1/2 (AlphaLISA) | 106 | [10] |
| PC-9 | EGFR del | Sos1-IN-20 | p-ERK | 253 | [5] |
Table 2: Cellular activity of selected SOS1 inhibitors in cancer cell lines.
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and the Role of this compound
The following diagram illustrates the canonical KRAS signaling pathway and highlights the point of intervention for this compound.
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Homogeneous Time-Resolved Fluorescence (HTRF) PPI Assay
A common method to assess the inhibitory activity of compounds on the KRAS-SOS1 interaction is the Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction (PPI) assay.[7][11]
Caption: A generalized workflow for an HTRF-based PPI assay to screen for SOS1 inhibitors.
Synergy with KRAS G12C Inhibitors
A significant finding in the development of SOS1 inhibitors is their synergistic effect when combined with direct KRAS G12C inhibitors.[4][12] KRAS G12C inhibitors preferentially bind to the inactive, GDP-bound state of the mutant protein.[12] By inhibiting SOS1, this compound increases the population of GDP-bound KRAS G12C, thereby enhancing the efficacy of the G12C inhibitor.[12]
Caption: The synergistic mechanism between this compound and KRAS G12C inhibitors.
Detailed Experimental Protocols
KRAS G12C/SOS1 Protein-Protein Interaction (PPI) Homogeneous Time-Resolved Fluorescence (HTRF) Assay[7]
-
Objective: To measure the inhibitory effect of compounds on the interaction between KRAS G12C and SOS1.
-
Materials:
-
Recombinant KRAS G12C protein tagged with a donor fluorophore (e.g., terbium cryptate).
-
Recombinant SOS1 protein tagged with an acceptor fluorophore (e.g., d2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the microplate, add the tagged KRAS G12C and SOS1 proteins to the assay buffer.
-
Add the test compound to the wells. Include positive (no inhibitor) and negative (no proteins) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein interaction and compound binding.
-
Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF plate reader.
-
Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data to the controls.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-ERK (pERK) AlphaLISA Assay[11]
-
Objective: To quantify the inhibition of ERK phosphorylation in cells treated with a SOS1 inhibitor.
-
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
Lysis buffer.
-
AlphaLISA pERK1/2 assay kit (containing acceptor beads conjugated to an anti-pERK1/2 antibody and donor beads).
-
AlphaLISA-compatible plate reader.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 1-24 hours).
-
Lyse the cells to release the intracellular proteins.
-
Transfer the cell lysates to a 384-well assay plate.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
-
Analyze the data to determine the concentration-dependent inhibition of ERK phosphorylation and calculate the IC50 value.
-
Cell Viability Assay
-
Objective: To assess the anti-proliferative effect of the SOS1 inhibitor on cancer cells.
-
Materials:
-
KRAS-mutant cancer cell line.
-
Cell culture medium.
-
Test compound.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin).
-
Multi-well plates.
-
Plate reader capable of measuring luminescence or fluorescence.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a period of time (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion and Future Directions
This compound and other SOS1 inhibitors represent a promising therapeutic strategy for the treatment of KRAS-mutant cancers. Their ability to disrupt the critical SOS1-KRAS interaction leads to the suppression of the MAPK signaling pathway and inhibits cancer cell proliferation. The quantitative data presented herein demonstrates the high potency of this class of inhibitors. Furthermore, the synergistic effects observed with KRAS G12C inhibitors highlight the potential for powerful combination therapies that could overcome intrinsic and acquired resistance.[12][13]
Future research will likely focus on the clinical development of SOS1 inhibitors, both as monotherapies and in combination with other targeted agents. Further elucidation of the precise binding modes and the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties will be crucial for translating the preclinical promise of SOS1 inhibition into tangible clinical benefits for patients with KRAS-driven malignancies. The ongoing clinical trials for SOS1 inhibitors will provide valuable insights into their safety and efficacy in human cancers.[14]
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. [PDF] Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boehringer Ingelheim identifies SOS1 inhibitors for KRAS-mutant cancers | BioWorld [bioworld.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
Sos1-IN-12: A Technical Overview of a Potent Sos1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sos1-IN-12 is a potent inhibitor of Son of sevenless homolog 1 (Sos1), a crucial guanine nucleotide exchange factor (GEF) that activates RAS proteins, central players in cellular signaling pathways regulating cell growth, proliferation, and differentiation. Dysregulation of the RAS signaling cascade is a hallmark of many cancers, making Sos1 an attractive therapeutic target. This technical guide provides a comprehensive overview of this compound, including its known biochemical activity and the broader context of Sos1 inhibition. While the specific discovery and synthesis of this compound have not been detailed in publicly available literature, this document compiles the available data and presents representative experimental protocols and signaling pathway diagrams relevant to its mechanism of action, based on the characterization of other well-documented Sos1 inhibitors.
Introduction to Sos1 Inhibition
The Ras family of small GTPases (KRAS, HRAS, and NRAS) act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. The activation of Ras is a critical control point in the RAS/MAPK signaling pathway.[1][2] Sos1 facilitates the exchange of GDP for GTP, thereby switching Ras to its active conformation and initiating downstream signaling cascades that are frequently hyperactivated in cancer.[3]
Inhibition of the Sos1-RAS interaction prevents the reloading of RAS with GTP, leading to a reduction in the levels of active RAS-GTP and subsequent downregulation of the MAPK pathway.[4][5] This mechanism provides a therapeutic strategy for treating cancers driven by RAS mutations. Several small molecule inhibitors targeting Sos1 have been developed, demonstrating the viability of this approach.[4][6]
This compound: Quantitative Data
This compound has been identified as a highly potent Sos1 inhibitor. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| Ki (Sos1) | 0.11 nM | [5] |
| IC50 (pERK) | 47 nM | [5] |
Note: The lack of a primary scientific publication on this compound means that further quantitative data, such as cell-based antiproliferative IC50 values across different cancer cell lines and pharmacokinetic parameters, are not publicly available.
Signaling Pathway of Sos1-Mediated RAS Activation
Sos1 is a key component of the receptor tyrosine kinase (RTK) signaling pathway that leads to RAS activation. The following diagram illustrates this canonical pathway.
Caption: The RAS/MAPK signaling pathway initiated by RTK activation.
Experimental Protocols
While specific experimental protocols for the discovery and characterization of this compound are not available, this section provides detailed methodologies for key experiments typically used in the evaluation of Sos1 inhibitors, based on published literature for similar compounds.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Sos1-KRAS Interaction
This assay is a common method to screen for and characterize inhibitors of the Sos1-KRAS protein-protein interaction.
Principle: This assay measures the proximity of two molecules labeled with a FRET (Förster Resonance Energy Transfer) donor and acceptor. When a labeled KRAS protein and a labeled Sos1 protein interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant human Sos1 protein (e.g., His-tagged)
-
Recombinant human KRAS protein (e.g., GST-tagged), pre-loaded with GDP
-
HTRF donor-labeled anti-tag antibody (e.g., anti-His-Europium cryptate)
-
HTRF acceptor-labeled anti-tag antibody (e.g., anti-GST-d2)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA)
-
Test compound (this compound) serially diluted in DMSO.
-
-
Procedure: a. Add a small volume of the test compound dilution or DMSO (vehicle control) to the wells of a low-volume 384-well plate. b. Add a solution containing KRAS-GDP and the acceptor-labeled antibody to all wells. c. Add a solution containing Sos1 and the donor-labeled antibody to all wells to initiate the binding reaction. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. e. Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Data Analysis: a. Calculate the HTRF ratio (Acceptor emission / Donor emission). b. Normalize the data to the vehicle control (100% interaction) and a control with no Sos1 (0% interaction). c. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Phospho-ERK (pERK) Inhibition
This cellular assay assesses the ability of a Sos1 inhibitor to block the downstream signaling of the RAS/MAPK pathway.
Principle: Inhibition of Sos1 will lead to decreased RAS activation and, consequently, a reduction in the phosphorylation of downstream kinases, including ERK. Western blotting with antibodies specific for the phosphorylated form of ERK (pERK) can quantify this effect.
Protocol:
-
Cell Culture:
-
Culture a cancer cell line with a known dependency on RAS signaling (e.g., NCI-H358, MIA PaCa-2) in appropriate growth medium.
-
-
Treatment: a. Plate cells in 6-well plates and allow them to adhere overnight. b. Serum-starve the cells for 12-24 hours to reduce basal pathway activation. c. Treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 2 hours). d. Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes) to induce RAS/MAPK signaling.
-
Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate the membrane with a primary antibody against pERK (e.g., p44/42 MAPK) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. g. Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the pERK signal to the total ERK signal. c. Plot the normalized pERK levels against the inhibitor concentration to determine the IC50 for pERK inhibition.
Synthetic Chemistry
The exact synthetic route for this compound is not publicly available. However, many potent Sos1 inhibitors are based on a quinazoline scaffold.[1][7] The synthesis of such compounds often involves a multi-step sequence. A generalized, hypothetical workflow for the synthesis of a quinazoline-based Sos1 inhibitor is presented below.
References
- 1. Design, synthesis and biological evaluation of quinazoline SOS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Quinazolines That Activate SOS1-Mediated Nucleotide Exchange on RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling Sos1-IN-12: A Technical Guide to a Potent SOS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biochemical and biophysical properties of Sos1-IN-12, a potent inhibitor of Son of sevenless homolog 1 (SOS1). This document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize this compound. The information presented is intended to support further research and development of SOS1 inhibitors as potential therapeutic agents.
Introduction to SOS1 Inhibition
Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. By facilitating the exchange of GDP for GTP, SOS1 switches RAS to its active state, thereby initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in RAS are among the most common oncogenic drivers in human cancers, making the upstream activator SOS1 an attractive target for therapeutic intervention. Inhibiting the interaction between SOS1 and RAS presents a promising strategy to attenuate aberrant signaling in RAS-driven cancers.
Biochemical and Biophysical Properties of this compound
This compound has been identified as a highly potent inhibitor of SOS1. Its biochemical and cellular activities have been characterized through a series of in vitro assays.
Table 1: Quantitative Biochemical and Cellular Activity of this compound
| Parameter | Value | Description |
| Ki (SOS1) | 0.11 nM | The inhibition constant, representing the binding affinity of this compound to the SOS1 protein. |
| IC50 (pERK) | 47 nM | The half-maximal inhibitory concentration for the phosphorylation of ERK, indicating the cellular potency of the inhibitor in downregulating the MAPK pathway. |
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the SOS1 protein. This binding event prevents the interaction between SOS1 and RAS-GDP, thereby blocking the nucleotide exchange process. The inhibition of SOS1's GEF activity leads to a decrease in the levels of active, GTP-bound RAS. Consequently, the downstream signaling through the RAF-MEK-ERK cascade is suppressed, as evidenced by the reduction in phosphorylated ERK (pERK) levels.
Signaling Pathway of SOS1 Inhibition
The following diagram illustrates the role of SOS1 in the RAS-RAF-MEK-ERK signaling pathway and the point of intervention for this compound.
Caption: SOS1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
Determination of Inhibition Constant (Ki)
The Ki value for this compound against SOS1 is determined using a competitive binding assay. A common method is a fluorescence-based assay that measures the displacement of a fluorescently labeled ligand from the SOS1 protein.
Principle: This assay measures the affinity of the inhibitor by quantifying its ability to compete with a known fluorescent probe that binds to the same site on the target protein. The change in fluorescence polarization or intensity is proportional to the amount of displaced probe.
Materials:
-
Recombinant human SOS1 protein
-
Fluorescently labeled nucleotide analog (e.g., mant-GDP) or a fluorescently labeled SOS1-binding peptide
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
384-well, low-volume, black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, a fixed concentration of recombinant SOS1 protein, and the fluorescent probe.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization or intensity using a plate reader with appropriate excitation and emission wavelengths.
-
The data is then fitted to a competitive binding equation to calculate the IC₅₀ value.
-
The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the fluorescent probe and Kd is its dissociation constant.
Workflow for Ki Determination
Caption: Experimental workflow for determining the inhibition constant (Ki).
Cellular pERK IC50 Determination
The cellular potency of this compound is assessed by measuring the inhibition of ERK phosphorylation in a relevant cancer cell line.
Principle: This assay quantifies the level of phosphorylated ERK (pERK) in cells treated with the inhibitor. A decrease in pERK levels indicates inhibition of the upstream MAPK signaling pathway. Common methods for detection include Western blotting or high-content imaging with specific antibodies.
Materials:
-
Cancer cell line with a constitutively active RAS pathway (e.g., NCI-H358)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pERK, total ERK, and a loading control.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.
-
Plot the normalized pERK levels against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Workflow for pERK IC50 Determination
Caption: Experimental workflow for determining the cellular pERK IC50.
Conclusion
This compound is a potent and specific inhibitor of the SOS1-RAS interaction. Its high binding affinity and cellular activity in downregulating the MAPK pathway underscore its potential as a valuable research tool and a starting point for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other SOS1 inhibitors. Future studies should focus on its in vivo efficacy, pharmacokinetic properties, and safety profile to fully evaluate its therapeutic potential.
Probing Sos1: A Technical Guide to Target Engagement and Cellular Validation of Sos1-IN-12
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to validate the target engagement of Sos1 inhibitors, with a focus on Sos1-IN-12. This document details the core experimental protocols, presents quantitative data for key inhibitors, and visualizes the underlying biological and experimental frameworks.
The Sos1-Ras Signaling Axis: A Key Target in Oncology
The Son of sevenless homolog 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of Ras, a central node in signaling pathways that control cell proliferation, differentiation, and survival. Dysregulation of the Ras signaling cascade, often driven by mutations in KRAS, is a hallmark of many cancers. Sos1 facilitates the exchange of GDP for GTP on Ras, switching it to its active, signal-transducing state. Inhibition of the Sos1-Ras interaction presents a compelling therapeutic strategy to attenuate oncogenic Ras signaling.
Below is a diagram illustrating the canonical Sos1-mediated Ras activation pathway and its downstream effectors.
Caption: Sos1-Mediated Ras Activation Signaling Pathway.
Quantitative Assessment of Sos1 Inhibitors
A panel of small molecule inhibitors has been developed to disrupt the Sos1-Ras interaction. This section summarizes the in vitro and cellular potency of this compound and other well-characterized inhibitors, BAY-293 and BI-3406.
| Inhibitor | Target/Assay | IC50 / Ki (nM) | Cell Line / Conditions | Reference |
| This compound | Sos1 (Ki) | 0.11 | Biochemical Assay | [1] |
| pERK | 47 | Cellular Assay | [1] | |
| BAY-293 | KRAS-Sos1 Interaction | 21 | Biochemical Assay | [2] |
| Ras Activation (HeLa) | ~200 | HeLa cells | [3] | |
| Proliferation (K-562) | 1090 | K-562 cells | [2][4] | |
| Proliferation (MOLM-13) | 995 | MOLM-13 cells | [2][4] | |
| Proliferation (NCI-H358) | 3480 | NCI-H358 cells | [2][4] | |
| Proliferation (Calu-1) | 3190 | Calu-1 cells | [2][4] | |
| BI-3406 | Sos1-KRAS Interaction | 5 | Biochemical Assay | [5] |
| pERK | 17-57 | Various RAS-mutated cell lines | [6] | |
| 3D Proliferation | 9-220 | Various KRAS G12/G13 mutant cell lines | [6] |
Experimental Protocols for Target Engagement and Validation
This section provides detailed methodologies for key experiments to assess the engagement and cellular activity of Sos1 inhibitors.
In Vitro Sos1 Guanine Nucleotide Exchange Factor (GEF) Assay
This assay directly measures the ability of an inhibitor to block Sos1-mediated nucleotide exchange on Ras.
Principle: The assay utilizes a fluorescently labeled GTP analog, such as N-methylanthraniloyl-GTP (mant-GTP), whose fluorescence properties change upon binding to Ras. Sos1 catalyzes the exchange of pre-loaded GDP on Ras for mant-GTP, leading to an increase in fluorescence. An effective inhibitor will prevent this increase.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
Recombinant human Sos1 (catalytic domain) and KRas proteins.
-
mant-GTP stock solution.
-
Test compound (e.g., this compound) dilution series.
-
-
Assay Procedure:
-
In a 96-well black plate, add KRas protein to the assay buffer.
-
Add the test compound at various concentrations and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of Sos1 and mant-GTP.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~440 nm).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro Sos1 GEF Assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context.
Principle: Ligand binding can stabilize a target protein, leading to an increase in its melting temperature. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble Sos1 in the supernatant by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate a melting curve for Sos1 in the presence and absence of the inhibitor.
-
A shift in the melting curve to a higher temperature indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Ras Activation Pulldown Assay
This assay measures the levels of active, GTP-bound Ras in cells following treatment with a Sos1 inhibitor.
Principle: The Ras-binding domain (RBD) of Raf kinase specifically binds to the active, GTP-bound form of Ras. In this assay, GST-tagged Raf-RBD immobilized on beads is used to pull down active Ras from cell lysates.
Protocol:
-
Cell Lysis:
-
Treat cells with the Sos1 inhibitor or vehicle.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Pulldown of Active Ras:
-
Incubate the cell lysates with GST-Raf-RBD beads at 4°C with gentle rotation.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Detection of Active Ras:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot using a pan-Ras antibody.
-
Also, perform a Western blot on the total cell lysates to determine the total Ras levels.
-
-
Data Analysis:
-
Quantify the band intensities for the pulled-down Ras and total Ras.
-
Normalize the amount of active Ras to the total Ras for each condition.
-
Caption: Ras Activation Pulldown Assay Workflow.
Western Blot for Phospho-ERK (pERK)
This assay assesses the downstream signaling effects of Sos1 inhibition by measuring the phosphorylation of ERK, a key kinase in the MAPK pathway.
Protocol:
-
Sample Preparation:
-
Treat cells with the Sos1 inhibitor for the desired time.
-
Lyse the cells and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal.
-
Cell Proliferation Assay
This assay determines the effect of Sos1 inhibition on the growth of cancer cells.
Principle: The crystal violet assay is a simple method to quantify cell number. The dye stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Sos1 inhibitor.
-
-
Incubation:
-
Incubate the cells for a period of time (e.g., 72 hours).
-
-
Staining:
-
Remove the media and fix the cells with a solution like glutaraldehyde.
-
Stain the cells with a crystal violet solution.
-
Wash away the excess dye.
-
-
Quantification:
-
Solubilize the stained cells with a solvent (e.g., Sorenson's solution).
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability against the inhibitor concentration to determine the IC50 for cell proliferation.
-
Conclusion
The validation of Sos1 inhibitors like this compound requires a multi-faceted approach, combining direct biochemical and biophysical assays with cellular assays that probe the downstream consequences of target engagement. The experimental protocols outlined in this guide provide a robust framework for researchers to confidently assess the on-target activity and cellular efficacy of novel Sos1-targeting compounds, ultimately advancing the development of new cancer therapeutics.
References
- 1. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
In Vitro Characterization of Sos1-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Sos1-IN-12, a potent inhibitor of Son of sevenless homolog 1 (SOS1). This document details the molecule's mechanism of action, summarizes its known biochemical and cellular activities, and provides comprehensive experimental protocols for key assays used in its evaluation.
Introduction to SOS1 and its Role in Cancer
Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in cellular signaling.[1] It functions by activating RAS proteins, converting them from their inactive GDP-bound state to an active GTP-bound state.[1] This activation triggers downstream signaling cascades, most notably the RAS/MAPK pathway, which is essential for regulating cell proliferation, differentiation, survival, and migration. In many forms of cancer, mutations in RAS or upstream regulators lead to the hyperactivation of this pathway, driving uncontrolled cell growth and tumor progression. Therefore, inhibiting SOS1 presents a promising therapeutic strategy for cancers dependent on RAS signaling.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that directly targets SOS1. Its primary mechanism of action is the disruption of the protein-protein interaction between SOS1 and RAS. By binding to SOS1, the inhibitor prevents the formation of the SOS1-RAS complex, thereby blocking the SOS1-mediated nucleotide exchange on RAS. This leads to a decrease in the levels of active, GTP-bound RAS and subsequent downregulation of the RAS/MAPK signaling pathway.
Quantitative Data Summary
The following tables summarize the currently available quantitative in vitro data for this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Type | Target |
| Ki | 0.11 nM | Enzyme Inhibition | SOS1 |
Data obtained from MedChemExpress.[2]
Table 2: Cellular Activity of this compound
| Parameter | Value | Assay Type | Cellular Target |
| IC50 | 47 nM | Western Blot | pERK |
Data obtained from MedChemExpress.[2]
Note: Comprehensive data on the anti-proliferative activity (IC50 values) of this compound across a panel of cancer cell lines is not currently available in the public domain.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the in vitro activity of this compound.
Biochemical Assay: SOS1-KRAS Interaction (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibitory effect of this compound on the interaction between SOS1 and KRAS.
Materials:
-
Recombinant human GST-tagged SOS1 protein
-
Recombinant human His-tagged KRAS protein (pre-loaded with GDP)
-
GTPγS
-
HTRF assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT)
-
Anti-GST antibody conjugated to Europium cryptate (Eu3+)
-
Anti-His antibody conjugated to XL665
-
This compound (and other test compounds)
-
DMSO
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in HTRF assay buffer to the desired final concentrations.
-
Reagent Preparation:
-
Prepare a solution of GST-SOS1 and His-KRAS-GDP in HTRF assay buffer.
-
Prepare a solution of GTPγS in HTRF assay buffer.
-
Prepare a detection mixture containing the anti-GST-Eu3+ and anti-His-XL665 antibodies in HTRF assay buffer.
-
-
Assay Protocol:
-
Add 2 µL of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 4 µL of the GST-SOS1/His-KRAS-GDP mixture to each well.
-
Initiate the exchange reaction by adding 4 µL of the GTPγS solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Add 10 µL of the antibody detection mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the high (DMSO control) and low (no KRAS) controls to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: pERK Inhibition (Western Blot)
This protocol details a method to assess the inhibitory effect of this compound on the phosphorylation of ERK, a downstream effector in the RAS/MAPK pathway.
Materials:
-
Cancer cell line with a KRAS mutation (e.g., NCI-H358)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-pERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a control) for 2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total ERK1/2 and β-actin (as a loading control).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Calculate the percent inhibition of pERK phosphorylation for each concentration of this compound relative to the EGF-stimulated DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assay: Anti-Proliferative Activity (WST-1 Assay)
This protocol describes a method to evaluate the effect of this compound on the proliferation of cancer cells using a WST-1 assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
WST-1 reagent
-
96-well clear-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow the cells to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or DMSO (as a control).
-
-
Incubation: Incubate the plate for 72 hours (or another desired time point) at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and WST-1 but no cells).
-
Normalize the absorbance values to the DMSO-treated control wells to calculate the percent viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly potent inhibitor of the SOS1-RAS interaction, demonstrating low nanomolar activity in both biochemical and cellular assays. The provided protocols offer a robust framework for the in vitro characterization of this and other SOS1 inhibitors. Further studies to determine its anti-proliferative effects across a broad range of cancer cell lines with different genetic backgrounds will be crucial in elucidating its full therapeutic potential. This technical guide serves as a foundational resource for researchers in the field of oncology and drug discovery who are investigating the therapeutic targeting of the RAS/MAPK pathway.
References
In-Depth Technical Guide: Binding Affinity and Kinetics of Sos1-IN-12 to SOS1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of the small molecule inhibitor, Sos1-IN-12, to its target protein, Son of Sevenless homolog 1 (SOS1). SOS1 is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, central regulators of cell growth, differentiation, and survival. Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target. This compound has emerged as a potent inhibitor of the SOS1-RAS interaction.
Quantitative Binding Data
The interaction between this compound and the SOS1 protein has been characterized by a strong binding affinity. The following table summarizes the key quantitative data available for this interaction.
| Parameter | Value | Description |
| Ki | 0.11 nM | Inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity. |
| IC50 (pERK) | 47 nM | Half-maximal inhibitory concentration for the phosphorylation of ERK, a downstream effector in the RAS-MAPK pathway. This value indicates the functional potency of the inhibitor in a cellular context. |
Note: While the inhibition constant (Ki) provides a measure of the binding affinity, the complete kinetic profile, including the association rate constant (ka) and the dissociation rate constant (kd), for this compound is not publicly available in primary scientific literature. The data presented is based on information from chemical suppliers.
SOS1 Signaling Pathway
The SOS1 protein is a critical link between upstream receptor tyrosine kinases (RTKs) and the activation of RAS. The following diagram illustrates the canonical RAS/MAPK signaling pathway, highlighting the role of SOS1.
The Inhibition of Sos1: A Technical Guide to Disrupting the RAS-MAPK Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and effects of Sos1 inhibitors, with a focus on their impact on the RAS-MAPK signaling cascade. It is intended to be a valuable resource for researchers and professionals involved in oncology drug discovery and development. While this guide discusses the broader class of Sos1 inhibitors, it will use specific data from well-characterized compounds such as BI-3406 and MRTX0902 as illustrative examples. We will also reference the potent inhibitor, Sos1-IN-12.
Introduction: The RAS-MAPK Pathway and the Critical Role of Sos1
The RAS-MAPK (Rat Sarcoma-Mitogen-Activated Protein Kinase) signaling pathway is a cornerstone of cellular communication, regulating fundamental processes such as cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in the RAS family of oncogenes (KRAS, NRAS, and HRAS), is a major contributor to the development and progression of a significant percentage of human cancers.[2]
RAS proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] The transition to the active state is facilitated by Guanine Nucleotide Exchange Factors (GEFs), among which Son of Sevenless 1 (Sos1) is a key and ubiquitously expressed regulator.[3][4] Sos1 promotes the release of GDP from RAS, allowing for the binding of the more abundant cellular GTP, thereby activating RAS and initiating downstream signaling through the RAF-MEK-ERK cascade.[5] Given its pivotal role in RAS activation, Sos1 has emerged as a compelling therapeutic target for cancers dependent on the RAS-MAPK pathway.[6]
Mechanism of Action of Sos1 Inhibitors
Sos1 inhibitors are small molecules designed to disrupt the function of Sos1, thereby preventing the activation of RAS. The primary mechanism of action for these inhibitors is the allosteric blockade of the protein-protein interaction (PPI) between Sos1 and RAS.[6][7] By binding to a specific pocket on the catalytic domain of Sos1, these compounds prevent RAS from engaging with the nucleotide exchange machinery of Sos1.[7] This leads to an accumulation of RAS in its inactive, GDP-bound state, effectively shutting down the downstream signaling cascade.[7]
One such potent, though less publicly documented, inhibitor is This compound , which exhibits a high affinity for Sos1 with a reported Ki of 0.11 nM and an IC50 of 47 nM for the inhibition of phosphorylated ERK (pERK).[8]
Quantitative Data on Sos1 Inhibitors
The efficacy of Sos1 inhibitors has been quantified through various biochemical and cell-based assays. The following tables summarize key data for representative Sos1 inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | pERK | Cell-based | 47 | [8] |
| BI-3406 | SOS1::KRAS Interaction | Biochemical | 17-57 (in various cell lines for pERK) | [3] |
| MRTX0902 | SOS1:KRAS Interaction | Biochemical | 13.8 (WT KRAS) | [9] |
| 30.7 (KRAS G12C) | [9] | |||
| pERK | Cell-based | <100 (in 16 KRAS-mutant cell lines) | [9] | |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical | 21 | [7] |
| Inhibitor | Target | Assay Type | Ki (nM) | Reference |
| This compound | SOS1 | Biochemical | 0.11 | [8] |
| MRTX0902 | SOS1 | Biochemical | 2.1 | [9] |
Experimental Protocols
The characterization of Sos1 inhibitors involves a variety of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assays
4.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1:KRAS Interaction
This assay is used to quantify the ability of a compound to disrupt the interaction between Sos1 and KRAS.
-
Principle: This assay relies on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., anti-tag antibody for tagged Sos1) and an acceptor fluorophore (e.g., d2) conjugated to the other binding partner (e.g., tagged KRAS). When Sos1 and KRAS are in close proximity, excitation of the donor leads to emission from the acceptor. An inhibitor that disrupts this interaction will lead to a decrease in the HTRF signal.
-
Protocol Outline:
-
Recombinant, tagged Sos1 and KRAS proteins are incubated together in an appropriate assay buffer.
-
An anti-tag antibody labeled with the donor fluorophore and a second anti-tag antibody or labeled binding partner for the acceptor fluorophore are added.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The HTRF signal is read on a plate reader capable of time-resolved fluorescence measurements.
-
IC50 values are calculated from the dose-response curves.
-
4.1.2. Nucleotide Exchange Assay
This assay measures the rate of GDP-GTP exchange on RAS, catalyzed by Sos1, and the inhibitory effect of test compounds.
-
Principle: A fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-GTP) is used. The fluorescence of this analog changes upon binding to RAS. The assay monitors the increase in fluorescence as the fluorescent GTP analog displaces GDP from RAS in the presence of Sos1.
-
Protocol Outline:
-
Recombinant KRAS is pre-loaded with GDP.
-
The test compound is incubated with recombinant Sos1.
-
The KRAS-GDP and the Sos1-inhibitor complex are mixed in the presence of the fluorescent GTP analog.
-
The change in fluorescence is monitored over time using a fluorescence plate reader.
-
The rate of nucleotide exchange is calculated, and the inhibitory effect of the compound is determined.
-
Cell-Based Assays
4.2.1. Phospho-ERK (pERK) Inhibition Assay
This assay determines the ability of a Sos1 inhibitor to block the downstream signaling of the RAS-MAPK cascade in a cellular context.
-
Principle: Cancer cell lines with known RAS mutations are treated with the Sos1 inhibitor. The levels of phosphorylated ERK (the activated form of ERK) are then measured, typically by Western blot or a quantitative immunoassay (e.g., ELISA).
-
Protocol Outline (Western Blot):
-
Seed cancer cells (e.g., NCI-H358, MIA PaCa-2) in culture plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the Sos1 inhibitor for a specified period (e.g., 1-24 hours).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for phospho-ERK (pERK1/2) and total ERK.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize pERK levels to total ERK.
-
Calculate IC50 values from the dose-response curves.
-
4.2.2. Cell Proliferation Assay
This assay assesses the anti-proliferative effect of the Sos1 inhibitor on cancer cells.
-
Principle: Cancer cells are cultured in the presence of varying concentrations of the inhibitor over several days. The number of viable cells is then determined using a colorimetric or fluorometric method.
-
Protocol Outline (3D Spheroid Assay):
-
Seed cancer cells in ultra-low attachment plates to promote spheroid formation.
-
Treat the spheroids with a range of concentrations of the Sos1 inhibitor.
-
Incubate for a period of 3 to 7 days.
-
Add a viability reagent (e.g., CellTiter-Glo® 3D) that measures ATP content as an indicator of cell viability.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percentage of growth inhibition and determine the IC50 value.
-
Visualizations of Signaling Pathways and Experimental Workflows
Figure 1: The RAS-MAPK signaling pathway and the inhibitory action of Sos1 inhibitors.
Figure 2: A simplified workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Figure 3: A typical workflow for a pERK inhibition assay using Western blotting.
References
- 1. pnas.org [pnas.org]
- 2. cytoskeleton.com [cytoskeleton.com]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Redundancy of Sos1 and Sos2 for Lymphopoiesis and Organismal Homeostasis and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
The Role of Sos1 Inhibition in Pancreatic Cancer: A Technical Overview
A note on the inhibitor Sos1-IN-12: Publicly available research specifically detailing the use of this compound in pancreatic cancer models is limited. This guide will therefore provide a comprehensive overview of the preliminary research on Son of sevenless homolog 1 (Sos1) inhibition in pancreatic cancer, drawing upon data from well-characterized Sos1 inhibitors such as BAY-293 and BI-3406. These compounds serve as valuable surrogates for understanding the therapeutic potential and mechanistic underpinnings of Sos1 inhibition in this malignancy. This compound is described as a potent Sos1 inhibitor with a Ki of 0.11 nM for Sos1 and an IC50 of 47 nM for phosphorylated ERK (pERK), indicating its potential for significant biological activity.[1][2][3][4][5]
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a high frequency of mutations in the KRAS oncogene, occurring in over 90% of cases.[6][7][8] These mutations lock KRAS in a constitutively active, GTP-bound state, driving downstream signaling pathways, most notably the MAPK (RAS-RAF-MEK-ERK) pathway, which promotes uncontrolled cell proliferation and survival.[6][7] Sos1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS by facilitating the exchange of GDP for GTP.[8] Therefore, inhibiting the interaction between Sos1 and KRAS presents a compelling therapeutic strategy to attenuate oncogenic KRAS signaling, irrespective of the specific KRAS mutation.[1]
Mechanism of Action of Sos1 Inhibitors
Sos1 inhibitors are small molecules that bind to Sos1, preventing its interaction with KRAS.[7] This disruption inhibits the loading of GTP onto KRAS, thereby reducing the population of active KRAS-GTP.[6][7] As a consequence, downstream signaling through the MAPK pathway is suppressed, leading to reduced cell growth and proliferation in KRAS-dependent cancer cells.[6]
Preclinical Efficacy of Sos1 Inhibitors in Pancreatic Cancer Models
Several Sos1 inhibitors have demonstrated anti-tumor activity in preclinical models of pancreatic cancer, both as monotherapy and in combination with other targeted agents.
In Vitro Studies
In vitro studies have shown that Sos1 inhibitors can effectively suppress the proliferation of pancreatic cancer cell lines harboring various KRAS mutations.
Table 1: In Vitro Activity of Sos1 Inhibitors in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | Sos1 Inhibitor | IC50 (µM) | Combination Agent | Effect of Combination | Reference |
| MIA PaCa-2 | G12C | BAY-293 | Not specified | Trametinib (MEKi) | Synergistic | [1][2] |
| MIA PaCa-2 | G12C | BAY-293 | Not specified | Linsitinib (IGF-1Ri) | Synergistic | [2] |
| AsPC-1 | G12D | BAY-293 | Not specified | Trametinib (MEKi) | Synergistic | [1][2] |
| BxPC-3 | Wild-type | BAY-293 | Not specified | Trametinib (MEKi) | Less effective | [1][2] |
IC50 values for BAY-293 as a single agent were not explicitly provided in the cited source, which focused on combination effects.
In Vivo Studies
In vivo studies using xenograft models of pancreatic cancer have further substantiated the anti-tumor effects of Sos1 inhibition.
Table 2: In Vivo Efficacy of Sos1 Inhibitors in Pancreatic Cancer Xenograft Models
| Model | Sos1 Inhibitor | Dose | Combination Agent | Dose | Tumor Growth Inhibition | Reference |
| MIA PaCa-2 Xenograft | BI-3406 | 50 mg/kg, bid | Trametinib (MEKi) | 0.125 mg/kg, bid | Significant tumor regression | |
| KPCY (KRAS G12D) | BI 1701963 | Not specified | MEK inhibitor | Not specified | Suppressed tumor growth | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by Sos1 inhibitors and a general workflow for evaluating their efficacy.
Caption: The KRAS signaling pathway and the mechanism of action of Sos1 inhibitors.
Caption: A general experimental workflow for the preclinical evaluation of a Sos1 inhibitor.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in the literature on Sos1 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells (e.g., MIA PaCa-2, AsPC-1, BxPC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of the Sos1 inhibitor (e.g., BAY-293) alone or in combination with another agent (e.g., trametinib).
-
Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. IC50 values are calculated using non-linear regression analysis. For combination studies, the Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[2][10]
Western Blotting for Phospho-ERK
-
Cell Lysis: Pancreatic cancer cells are treated with the Sos1 inhibitor for a specified time (e.g., 2, 6, 24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software (e.g., ImageJ). The level of p-ERK is normalized to total ERK.
In Vivo Xenograft Studies
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of pancreatic cancer cells (e.g., 5 x 10^6 MIA PaCa-2 cells) in a mixture of media and Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, Sos1 inhibitor alone, combination agent alone, and combination of both).
-
Drug Administration: The Sos1 inhibitor (e.g., BI-3406) and any combination agent are administered via an appropriate route (e.g., oral gavage) at the specified doses and schedule (e.g., twice daily).
-
Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or pre-defined study duration), mice are euthanized, and tumors are excised for pharmacodynamic analysis (e.g., western blotting for p-ERK) or histological examination.
-
Statistical Analysis: Differences in tumor growth between treatment groups are analyzed using appropriate statistical tests, such as a t-test or ANOVA.
Conclusion and Future Directions
The preliminary research on Sos1 inhibitors in pancreatic cancer models is promising. By targeting the initial step of KRAS activation, these inhibitors offer a pan-KRAS strategy that is independent of the specific mutation. The data from preclinical studies using inhibitors like BAY-293 and BI-3406 demonstrate that Sos1 inhibition can effectively reduce the proliferation of pancreatic cancer cells and suppress tumor growth, particularly when combined with inhibitors of the downstream MAPK pathway, such as MEK inhibitors. This combination approach appears to be a key strategy to overcome the adaptive resistance mechanisms that often limit the efficacy of single-agent therapies targeting the RAS pathway.
Further research is warranted to fully elucidate the potential of Sos1 inhibition in pancreatic cancer. This includes the clinical development of potent and selective Sos1 inhibitors, such as BI 1701963, which is currently in Phase I clinical trials.[1] Investigating biomarkers that predict response to Sos1 inhibition and exploring novel combination strategies will be crucial for the successful clinical translation of this therapeutic approach for patients with KRAS-mutant pancreatic cancer. The high potency of compounds like this compound suggests they could be valuable tools for these future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SOS1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. WO2023008462A1 - Medicament for treatment and/or prevention of cancer - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN117677398A - ç¨äºççæ²»çå/æé¢é²çè¯å - Google Patents [patents.google.com]
Unveiling SOS1 Function: A Technical Guide to the Chemical Probe Sos1-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling. By catalyzing the exchange of GDP for GTP on RAS proteins, SOS1 acts as a molecular switch, activating the RAS/MAPK pathway, a cascade that governs fundamental cellular processes including proliferation, differentiation, and survival.[1][2][3] Dysregulation of the RAS/MAPK pathway is a hallmark of many human cancers, making SOS1 an attractive therapeutic target. The development of potent and selective chemical probes is essential to dissect the intricate functions of SOS1 and to validate its potential as a drug target.
This technical guide focuses on Sos1-IN-12 , a potent inhibitor of the SOS1-KRAS interaction. We will delve into its biochemical and cellular activity, provide detailed methodologies for its characterization, and visualize the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing this compound to explore SOS1 function in both normal physiology and disease.
This compound: A Potent Chemical Probe for SOS1
This compound has emerged as a high-affinity chemical probe for interrogating the function of SOS1. Its primary mechanism of action is the disruption of the protein-protein interaction between SOS1 and KRAS, thereby preventing the activation of KRAS and subsequent downstream signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide a comparison with other well-characterized SOS1 inhibitors.
| Compound | Parameter | Value | Assay Type |
| This compound | Ki (SOS1) | 0.11 nM | Biochemical Assay |
| IC50 (pERK) | 47 nM | Cellular Assay | |
| BAY-293 | IC50 (KRAS-SOS1 Interaction) | 21 nM | Biochemical Assay |
| BI-3406 | IC50 (SOS1-KRAS Interaction) | 6 nM | Biochemical Assay |
Data for this compound is reported by commercial suppliers. Data for BAY-293 and BI-3406 are from published literature to provide context for potency.
| Compound | Cell Line | KRAS Status | IC50 (Proliferation) |
| This compound | Data not publicly available | - | - |
| BI-3406 | NCI-H358 (Lung) | G12C | 16 nM |
| Mia Paca-2 (Pancreatic) | G12C | 17 nM |
Cellular proliferation data for well-characterized SOS1 inhibitors are provided to illustrate the expected anti-proliferative effects in KRAS-mutant cancer cell lines.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of this compound. The following sections provide methodologies for key biochemical and cellular assays adapted from established protocols for characterizing SOS1 inhibitors.
Biochemical Assay: SOS1-KRAS Interaction (HTRF)
This assay quantifies the ability of this compound to disrupt the interaction between SOS1 and KRAS in a biochemical setting.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. Tagged recombinant SOS1 and KRAS proteins are used. When they interact, a FRET signal is generated. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Materials:
-
Recombinant His-tagged SOS1 (catalytic domain)
-
Recombinant GST-tagged KRAS (loaded with GDP)
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA, 0.05% Tween-20)
-
This compound and other test compounds
-
384-well low-volume white plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing His-SOS1 and GST-KRAS to each well.
-
Add 4 µL of a solution containing the anti-His-donor and anti-GST-acceptor antibodies.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.
Cellular Assay: pERK Level Measurement (Western Blot)
This assay determines the effect of this compound on the downstream signaling of the RAS/MAPK pathway by measuring the phosphorylation of ERK.
Principle: Western blotting is used to detect the levels of phosphorylated ERK (pERK) and total ERK in cell lysates after treatment with this compound. A decrease in the pERK/total ERK ratio indicates inhibition of the pathway.
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of pERK to total ERK.
Visualizations: Signaling Pathways and Workflows
Diagrams are provided to visually represent the complex biological pathways and experimental procedures.
Caption: The SOS1-RAS-MAPK signaling pathway and the point of inhibition by this compound.
References
selectivity profile of Sos1-IN-12 against SOS2 and other GEFs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of Son of sevenless homolog 1 (SOS1) inhibitors, with a primary focus on their activity against the closely related homolog SOS2 and other guanine nucleotide exchange factors (GEFs). The information presented herein is intended to aid researchers and drug development professionals in the evaluation and application of these targeted therapeutic agents. While the prompt specified "Sos1-IN-12," this appears to be a less common or internal designation. This guide therefore focuses on well-characterized and published SOS1 inhibitors, including BAY-293, BI-3406, and MRTX0902, and also includes data for a compound identified as SOS1-IN-4.
Quantitative Selectivity Profile of SOS1 Inhibitors
The following tables summarize the in vitro potency and selectivity of several prominent SOS1 inhibitors against SOS1, its homolog SOS2, and other relevant proteins. The data is presented to facilitate a clear comparison of their biochemical activities.
Table 1: Potency of SOS1 Inhibitors against SOS1 and SOS2
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| BAY-293 | SOS1-KRAS Interaction | Biochemical | 21 | [1][2] |
| SOS2 | Biochemical | >20,000 | [3][4] | |
| BI-3406 | SOS1-KRAS Interaction | Biochemical | ~3-20 | [5] |
| SOS2 | Biochemical | >10,000 | [5][6] | |
| MRTX0902 | SOS1-mediated GTP Exchange | Biochemical (HTRF) | 15 | [7] |
| SOS2-mediated GTP Exchange | Biochemical (HTRF) | >10,000 | [7] | |
| SOS1-IN-4 | SOS1-KRAS G12C Interaction | Biochemical | 56 | [8][9] |
Table 2: Off-Target Selectivity of BAY-293
| Target Class | Number of Targets Tested | Activity/Observations | Reference |
| Kinases | 358 | >67% remaining activity at 1µM | [3][4] |
| GPCRs & Transporters | 77 | Binds to several aminergic GPCRs and transporters with Ki values in the range of 130-340 nM. | [3][4] |
Table 3: Off-Target Selectivity of BI-3406
| Target Class | Number of Targets Tested | Activity/Observations | Reference |
| Kinases | 368 | No off-target hits at 5 µM | [5] |
| Other Targets | 44 | 10 hits at 10 µM; closest off-target (alpha A1 antagonism) IC50 = 6 µM | [5] |
Signaling Pathways
The following diagrams illustrate the canonical RAS/MAPK signaling pathway and the role of SOS1 and SOS2 as GEFs.
Experimental Protocols
Detailed methodologies for key experiments cited in the determination of the selectivity profile of SOS1 inhibitors are provided below.
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) for SOS1-KRAS Interaction
This assay quantifies the disruption of the protein-protein interaction between SOS1 and KRAS by a test compound.
Principle: The assay utilizes tagged recombinant SOS1 and KRAS proteins.[3][10] An anti-tag antibody labeled with a donor fluorophore (e.g., Terbium cryptate) and another anti-tag antibody labeled with an acceptor fluorophore (e.g., XL665) are used.[3][10] When SOS1 and KRAS interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor.[11] An inhibitor that disrupts this interaction will lead to a decrease in the HTRF signal.[3][10]
Materials:
-
Recombinant human Tag1-SOS1 protein
-
Recombinant human Tag2-KRAS protein (e.g., WT or mutant)
-
GTP
-
Anti-Tag1 antibody labeled with Terbium cryptate
-
Anti-Tag2 antibody labeled with XL665
-
Assay buffer
-
384-well low volume white plates
-
Test compound (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dispense the diluted compounds into the wells of the 384-well plate.
-
Prepare a mix of Tag2-KRAS protein and GTP in assay buffer and add to the wells.
-
Add the Tag1-SOS1 protein to the wells.
-
Prepare a detection mix containing the anti-Tag1-Terbium and anti-Tag2-XL665 antibodies in detection buffer.
-
Add the detection mix to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours to overnight) to allow the binding reaction to reach equilibrium.[11]
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.
-
Calculate the HTRF ratio and determine the IC50 value of the test compound by plotting the percent inhibition against the compound concentration.
Cellular Assay: Phospho-ERK (pERK) Quantification
This assay measures the phosphorylation of ERK, a downstream effector in the RAS/MAPK pathway, to assess the cellular activity of a SOS1 inhibitor.
Principle: Inhibition of SOS1 is expected to decrease the levels of active, GTP-bound RAS, leading to reduced signaling through the MAPK cascade and consequently, a decrease in the phosphorylation of ERK. This can be quantified using methods like Western Blotting or AlphaLISA.
Method 1: Western Blotting
Materials:
-
Cell line of interest (e.g., K-562, Calu-1)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the ratio of pERK to total ERK.
Method 2: AlphaLISA SureFire Ultra
Materials:
-
AlphaLISA SureFire Ultra p-ERK1/2 Assay Kit
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
384-well white OptiPlate
Procedure (One-plate protocol):
-
Seed cells in a 384-well plate and incubate overnight.
-
Treat cells with the test compound at various concentrations.
-
Lyse the cells directly in the wells by adding the provided lysis buffer.
-
Add the AlphaLISA Acceptor beads and biotinylated antibody mixture to the wells.
-
Incubate at room temperature with gentle shaking.
-
Add the Streptavidin-Donor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaLISA-compatible reader.
-
Analyze the data to determine the IC50 for pERK inhibition.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SOS1-IN-4 | SOS1 inhibitor | CAS 2738392-83-9 | Buy SOS1-IN-4 from Supplier InvivoChem [invivochem.com]
- 9. SOS1-IN-4|CAS 2738392-83-9|DC Chemicals [dcchemicals.com]
- 10. revvity.com [revvity.com]
- 11. blossombio.com [blossombio.com]
Structural Analysis of the Sos1-IN-12 and SOS1 Protein Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interaction between the potent inhibitor Sos1-IN-12 and its target, the Son of sevenless homolog 1 (SOS1) protein. SOS1 is a critical guanine nucleotide exchange factor (GEF) that activates KRAS, a central node in signaling pathways that drive cell proliferation.[1] The aberrant activation of the RAS/MAPK pathway is a hallmark of many cancers, making SOS1 an attractive target for therapeutic intervention.[1][2] this compound is a potent inhibitor of SOS1, and this guide will detail its mechanism of action, provide quantitative data on its activity, and outline the experimental protocols used to characterize this and similar inhibitor-protein complexes.
The SOS1 Protein and its Role in the RAS/MAPK Signaling Pathway
SOS1 plays a pivotal role in the activation of RAS proteins.[1] Upon stimulation of receptor tyrosine kinases (RTKs) by growth factors, SOS1 is recruited to the plasma membrane via an interaction with the adaptor protein Grb2.[1] At the membrane, SOS1 facilitates the exchange of GDP for GTP on RAS, converting it to its active, signal-transducing state.[1] Active RAS-GTP then initiates a downstream phosphorylation cascade, primarily through the RAF-MEK-ERK (MAPK) pathway, which ultimately leads to the regulation of gene expression involved in cell growth, differentiation, and survival.
Small molecule inhibitors that target the interaction between SOS1 and KRAS are a promising therapeutic strategy.[2] These inhibitors function by binding to a pocket on the SOS1 protein, thereby preventing the formation of the SOS1-KRAS complex and blocking the reloading of KRAS with GTP.[2] This leads to a reduction in the levels of active RAS-GTP and subsequent downregulation of the MAPK pathway.[2]
References
Methodological & Application
Application Notes and Protocols for Sos1-IN-12 Cell-Based Assay for pERK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins, key regulators of cell proliferation, differentiation, and survival. The activation of RAS triggers a downstream signaling cascade, including the MAPK/ERK pathway. Dysregulation of the RAS-MAPK pathway is a hallmark of many cancers, making Sos1 an attractive therapeutic target. Sos1-IN-12 is a potent inhibitor of the Sos1-KRAS interaction, leading to the suppression of downstream signaling, including the phosphorylation of ERK (pERK).[1][2]
These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound on ERK phosphorylation. The primary method described is Western blotting, a widely used technique to detect and quantify protein phosphorylation.
Signaling Pathway
The Sos1-mediated activation of RAS and the subsequent ERK signaling cascade is a well-established pathway in cellular signal transduction. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) recruit the GRB2-Sos1 complex to the plasma membrane. Sos1 then catalyzes the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS, in turn, initiates a kinase cascade, ultimately resulting in the phosphorylation and activation of ERK1/2.
Data Presentation
The inhibitory activity of Sos1 inhibitors on pERK is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the pERK inhibition IC50 values for this compound and other notable Sos1 inhibitors.
| Compound | pERK Inhibition IC50 (nM) | Cell Line | Notes |
| This compound | 47 | Not Specified | A potent Sos1 inhibitor.[1][2] |
| BI-3406 | 17 - 57 | Various | A dose-dependent partial reduction of pERK levels was observed in all RAS-mutated cell lines tested. |
| MRTX0902 | <100 | 16 KRAS-MAPK pathway–mutated cell lines | Inhibited pERK in the majority of the tested cell lines with IC50 values under 100 nM.[3] |
| BAY-293 | 180 | K-562 | Efficiently inhibits pERK levels after a 60-minute incubation. |
Experimental Protocols
This section provides a detailed protocol for a cell-based Western blot assay to determine the effect of this compound on ERK phosphorylation.
Recommended Cell Lines
Several cancer cell lines with activating mutations in the KRAS pathway are suitable for this assay. The choice of cell line can influence the basal levels of pERK and the sensitivity to Sos1 inhibition. Recommended cell lines include:
-
NCI-H358 (KRAS G12C)
-
MIA PaCa-2 (KRAS G12C)
-
A549 (KRAS G12S)
-
DLD-1 (KRAS G13D)
-
K-562 (BCR-ABL positive, KRAS wild-type)
Experimental Workflow
The overall workflow for the pERK inhibition assay involves cell culture, treatment with this compound, cell lysis, protein quantification, and analysis of pERK and total ERK levels by Western blotting.
Detailed Protocol
1. Cell Seeding:
-
Culture the chosen cell line in appropriate media and conditions until they reach 70-80% confluency.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in cell culture media. It is recommended to perform a dose-response experiment with concentrations ranging from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old media from the cells and add the media containing this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 1, 6, or 24 hours) at 37°C in a CO2 incubator.
3. Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
5. SDS-PAGE and Western Blotting:
-
Prepare protein samples for loading by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
6. Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Strip the membrane and re-probe with a primary antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of pERK to total ERK for each treatment condition and normalize to the vehicle control.
-
Plot the normalized pERK levels against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Conclusion
This document provides a comprehensive guide for researchers to perform a cell-based assay to evaluate the inhibitory effect of this compound on pERK. The provided protocols and data serve as a valuable resource for the development and characterization of Sos1 inhibitors as potential cancer therapeutics. Adherence to the detailed methodologies will ensure reproducible and reliable results.
References
Application Notes and Protocols for Sos1-IN-12 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing Sos1-IN-12, a potent inhibitor of Son of sevenless homolog 1 (Sos1), in non-small cell lung cancer (NSCLC) research. The protocols detailed below are intended to guide the investigation of this compound's effects on NSCLC cell lines, particularly those harboring KRAS mutations.
Introduction
Sos1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, including KRAS. In many forms of NSCLC, mutations in the KRAS gene lead to the constitutive activation of the RAS-RAF-MEK-ERK signaling pathway, a key driver of cell proliferation, survival, and tumorigenesis. Sos1 facilitates the exchange of GDP for GTP on RAS, switching it to its active state. Therefore, inhibiting Sos1 presents a promising therapeutic strategy to attenuate the activity of mutant KRAS and overcome resistance to other targeted therapies.
This compound is a potent and specific inhibitor of Sos1, with a reported inhibitory constant (Ki) of 0.11 nM for Sos1 and an IC50 of 47 nM for the downstream effector, phosphorylated ERK (p-ERK). Its application in NSCLC cell lines, especially in combination with KRAS G12C inhibitors, is an area of active investigation aimed at developing more effective and durable cancer therapies.
Mechanism of Action
This compound functions by binding to Sos1 and preventing its interaction with KRAS. This inhibition blocks the loading of GTP onto KRAS, thereby maintaining it in an inactive, GDP-bound state. The expected downstream consequence is the suppression of the MAPK signaling cascade. A significant area of interest is the synergistic potential of this compound with direct KRAS inhibitors, such as those targeting the KRAS G12C mutation. By preventing the reactivation of wild-type and mutant KRAS, this compound may enhance the efficacy of KRAS G12C inhibitors and delay the onset of acquired resistance.
Data Presentation
While specific quantitative data for this compound in NSCLC cell lines is not extensively available in the public domain, the following tables represent the expected outcomes based on the known effects of potent Sos1 inhibitors, such as BI-3406, in KRAS-mutant NSCLC cell lines. These tables are provided as a template for organizing and presenting experimental data obtained with this compound.
Table 1: Effect of this compound on Cell Viability in KRAS-Mutant NSCLC Cell Lines
| Cell Line | KRAS Mutation | This compound IC50 (µM) |
| NCI-H358 | G12C | Data to be determined |
| NCI-H2122 | G12C | Data to be determined |
| A549 | G12S | Data to be determined |
| H460 | Q61H | Data to be determined |
Table 2: Synergistic Effects of this compound with a KRAS G12C Inhibitor (e.g., Adagrasib) on Cell Viability
| Cell Line | Treatment | Cell Viability (% of Control) |
| NCI-H358 | This compound (e.g., 1 µM) | Data to be determined |
| KRAS G12C Inhibitor (e.g., 0.1 µM) | Data to be determined | |
| Combination | Data to be determined | |
| NCI-H2122 | This compound (e.g., 1 µM) | Data to be determined |
| KRAS G12C Inhibitor (e.g., 0.1 µM) | Data to be determined | |
| Combination | Data to be determined |
Table 3: Effect of this compound on Apoptosis in NSCLC Cell Lines
| Cell Line | Treatment (Concentration, Time) | % Apoptotic Cells (Annexin V+) |
| NCI-H358 | This compound (e.g., 1 µM, 48h) | Data to be determined |
| A549 | This compound (e.g., 1 µM, 48h) | Data to be determined |
Table 4: Effect of this compound on Clonogenic Survival of NSCLC Cell Lines
| Cell Line | Treatment (Concentration) | Surviving Fraction |
| NCI-H358 | This compound (e.g., 0.1 µM) | Data to be determined |
| This compound (e.g., 1 µM) | Data to be determined | |
| A549 | This compound (e.g., 0.1 µM) | Data to be determined |
| This compound (e.g., 1 µM) | Data to be determined |
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in NSCLC cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of NSCLC cell lines in a 96-well format.
Materials:
-
NSCLC cell lines (e.g., NCI-H358, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for p-ERK and Total ERK
This protocol is for assessing the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK.
Materials:
-
Treated and untreated NSCLC cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the relative levels of p-ERK.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and untreated NSCLC cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Application Notes and Protocols: Generating a Dose-Response Curve for Sos1-IN-12 in vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for generating a dose-response curve for the Son of sevenless homolog 1 (SOS1) inhibitor, Sos1-IN-12, in a laboratory setting. The protocols focus on in vitro cell-based assays to determine the potency of this compound by assessing its impact on downstream signaling and cell proliferation.
Introduction
Sos1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key nodes in signaling pathways that control cell growth, differentiation, and survival.[1][2] Dysregulation of the RAS signaling pathway is a hallmark of many cancers.[3][4] this compound is a potent inhibitor of SOS1 with a high affinity, as demonstrated by a Ki of 0.11 nM for SOS1.[5] By inhibiting the interaction between SOS1 and KRAS, this compound blocks the reloading of KRAS with GTP, thereby impeding downstream signaling through the RAF-MEK-ERK pathway and inhibiting cancer cell proliferation.[3][6] These protocols describe the generation of a dose-response curve to determine the in vitro efficacy of this compound.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available information. This table can be used as a reference for expected outcomes.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki for SOS1 | 0.11 nM | Biochemical Assay | [5] |
| IC50 for pERK | 47 nM | Cellular Assay | [5] |
| IC50 for Proliferation | Cell line dependent | Cellular Assay |
Signaling Pathway
The diagram below illustrates the role of SOS1 in the RAS/MAPK signaling cascade and the point of intervention for this compound.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for an In Vivo Xenograft Study Using Sos1-IN-12
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vivo xenograft study to evaluate the efficacy of Sos1-IN-12, a potent inhibitor of the Son of sevenless homolog 1 (Sos1). These guidelines are intended for researchers in oncology and drug development.
Introduction
Sos1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key regulators of cell proliferation and survival.[1] The activation of RAS by Sos1 initiates downstream signaling cascades, most notably the MAPK/ERK pathway, which is essential for normal cell function.[1][2][3] In many cancers, this pathway is hyperactivated due to mutations in RAS or other upstream components, leading to uncontrolled cell growth and tumor formation.[1] Sos1 inhibitors, such as this compound, represent a promising therapeutic strategy by blocking the interaction between Sos1 and RAS, thereby preventing RAS activation and inhibiting cancer cell proliferation.[1] this compound is a potent Sos1 inhibitor with a Ki of 0.11 nM for Sos1 and an IC50 of 47 nM for pERK.[4] This protocol outlines a subcutaneous xenograft model to assess the anti-tumor activity of this compound in vivo.
Signaling Pathway
The diagram below illustrates the role of Sos1 in the RAS/MAPK signaling pathway and the mechanism of action for this compound. Sos1 facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS then triggers a phosphorylation cascade involving RAF, MEK, and ERK, which ultimately promotes cell proliferation and survival. This compound inhibits the initial step of this cascade by preventing the Sos1-mediated activation of RAS.
Caption: Sos1-mediated activation of the RAS/MAPK signaling pathway and inhibition by this compound.
Experimental Protocol
This protocol details the steps for a subcutaneous xenograft study to evaluate the efficacy of this compound in a mouse model.
Materials
-
Cell Line: NCI-H358 (human non-small cell lung cancer) with a KRAS G12C mutation.
-
Animals: 6-8 week old female athymic nude mice (nu/nu).
-
This compound: Synthesized and purified.
-
Vehicle: To be determined based on the solubility of this compound (e.g., 0.5% methylcellulose in sterile water).
-
Cell Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Other Reagents: Trypsin-EDTA, sterile phosphate-buffered saline (PBS), Matrigel.
-
Equipment: Laminar flow hood, cell counter, centrifuges, syringes, needles (27-gauge), calipers, animal balance.
Methods
-
Cell Culture and Preparation:
-
Culture NCI-H358 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.[5]
-
Keep the cell suspension on ice until implantation.[5]
-
-
Animal Handling and Tumor Implantation:
-
Acclimatize the mice for at least one week before the start of the experiment.
-
Anesthetize the mice prior to injection.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.[5]
-
Monitor the mice for tumor growth.
-
-
Tumor Monitoring and Group Assignment:
-
Once tumors become palpable, measure tumor volumes 2-3 times per week using digital calipers.[6]
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[6]
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound. On each treatment day, dilute the stock solution with the vehicle to the final desired concentrations.
-
Administer this compound or vehicle to the respective groups via oral gavage (p.o.) or intraperitoneal (i.p.) injection, depending on the compound's properties.
-
The dosing schedule will be once daily (QD) for 21 consecutive days.
-
-
Endpoint and Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
The study endpoint is reached when tumors in the control group reach the maximum allowed size (e.g., 1500-2000 mm³) or after 21 days of treatment.[6]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor tissue can be flash-frozen for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-ERK) or fixed in formalin for histological analysis.
-
Experimental Workflow
The following diagram outlines the key steps of the in vivo xenograft study.
Caption: Workflow for the in vivo xenograft study of this compound.
Data Presentation
Table 1: Treatment Groups and Dosing Regimen
| Group | Treatment | Dose (mg/kg) | Route | Schedule | Number of Animals |
| 1 | Vehicle | - | p.o. or i.p. | QD | 10 |
| 2 | This compound | 25 | p.o. or i.p. | QD | 10 |
| 3 | This compound | 50 | p.o. or i.p. | QD | 10 |
| 4 | This compound | 100 | p.o. or i.p. | QD | 10 |
Table 2: Efficacy Evaluation Parameters
| Parameter | Description |
| Tumor Volume | Measured in mm³; (Length x Width^2) / 2 |
| Tumor Growth Inhibition (TGI) | %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100 |
| Body Weight | Measured in grams; indicator of toxicity |
| Final Tumor Weight | Measured in grams at the end of the study |
| p-ERK Levels | Measured by Western blot in tumor lysates as a pharmacodynamic marker |
Conclusion
This protocol provides a comprehensive framework for evaluating the in vivo anti-tumor efficacy of this compound. The data generated from this study will be crucial in determining the therapeutic potential of this compound and informing further preclinical and clinical development. Adherence to these detailed methodologies will ensure the generation of robust and reproducible results.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols: Detecting pERK Levels Following Sos1-IN-12 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of Sos1-IN-12, a Son of sevenless homolog 1 (Sos1) inhibitor, by measuring the phosphorylation of Extracellular signal-regulated kinase (ERK) using Western blotting. The inhibition of Sos1 is a promising therapeutic strategy for cancers driven by RAS mutations, and monitoring pERK levels serves as a key pharmacodynamic biomarker for pathway engagement.[1][2][3][4][5]
Introduction
The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway, often through mutations in genes like KRAS, is a hallmark of many cancers.[3][4] Sos1 is a guanine nucleotide exchange factor (GEF) that activates RAS proteins by facilitating the exchange of GDP for GTP.[4][5] Inhibiting Sos1 prevents RAS activation, leading to a downstream reduction in the phosphorylation of ERK (pERK).[3][4][6] this compound is a potent inhibitor of the Sos1-KRAS interaction.[7] This protocol details the methodology to quantify the reduction in pERK levels in cancer cell lines after treatment with this compound.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the Ras-ERK signaling cascade.
Caption: this compound inhibits the Ras-ERK signaling pathway.
Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol for detecting pERK levels.
Caption: Western blot workflow for pERK detection.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: A suitable cancer cell line with a known RAS mutation (e.g., NCI-H358, MIA PaCa-2).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]
-
Protein Assay Kit: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-specific antibodies, BSA is generally recommended.[10]
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit or Mouse anti-ERK1/2 (Total ERK)
-
Mouse anti-β-actin or anti-GAPDH (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Wash Buffer: TBST.
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 6, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[11]
-
Add 100-150 µL of ice-cold lysis buffer to each well.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample.
-
Boil the samples at 95-100°C for 5-10 minutes.[9]
-
Load the samples onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with the primary antibody against pERK (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like β-actin or GAPDH. Alternatively, run parallel gels for each antibody.[13]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pERK signal to the total ERK signal, which is then normalized to the loading control.
-
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a table for clear comparison.
| Treatment Group | This compound Conc. (nM) | pERK/Total ERK Ratio (Normalized to Control) | Standard Deviation | p-value (vs. Control) |
| Vehicle Control | 0 | 1.00 | ± 0.12 | - |
| This compound | 10 | 0.75 | ± 0.09 | < 0.05 |
| This compound | 50 | 0.42 | ± 0.05 | < 0.01 |
| This compound | 100 | 0.18 | ± 0.03 | < 0.001 |
| This compound | 500 | 0.05 | ± 0.02 | < 0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This protocol provides a robust framework for evaluating the inhibitory effect of this compound on the Ras-ERK signaling pathway. A dose-dependent decrease in the pERK/Total ERK ratio following treatment with this compound would indicate successful target engagement and pathway inhibition. This assay is a critical tool for the preclinical assessment of Sos1 inhibitors in cancer research and drug development.
References
- 1. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Unique dependence on Sos1 in KrasG12D-induced leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Sos1-IN-12 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1-IN-12 is a potent and specific small molecule inhibitor of Son of sevenless homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key components of intracellular signaling pathways, such as the RAS-RAF-MEK-ERK cascade, that regulate cell proliferation, differentiation, and survival. Dysregulation of the RAS signaling pathway is a hallmark of many human cancers, making SOS1 an attractive therapeutic target. This compound inhibits the interaction between SOS1 and RAS, thereby preventing RAS activation and downstream signaling.
These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in in vitro cell culture experiments.
This compound Properties
A summary of the key properties of this compound is provided in the table below. This information is essential for calculating the required amounts for stock solution preparation.
| Property | Value | Reference(s) |
| Molecular Weight | 429.48 g/mol | [1] |
| Target | Son of sevenless homolog 1 (SOS1) | [1] |
| Inhibitory Activity | Kᵢ: 0.11 nM for SOS1; IC₅₀: 47 nM for pERK | [1] |
| Appearance | Solid | [1] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | |
| Recommended Storage | Powder: -20°C; Stock Solution: -80°C |
Signaling Pathway Context: The Role of SOS1
This compound acts by disrupting the SOS1-mediated activation of RAS. The following diagram illustrates the canonical RAS/MAPK signaling pathway, highlighting the point of intervention for this compound.
Experimental Protocols
Proper handling and preparation of small molecule inhibitors are crucial for obtaining reproducible experimental results. The following protocols outline the recommended procedures for dissolving and storing this compound.
Materials Required
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a High-Concentration Stock Solution
Since specific solubility data for this compound in DMSO is not publicly available, it is recommended to prepare a 10 mM stock solution, which is a standard concentration for many small molecule inhibitors.
Calculation for a 10 mM Stock Solution:
To prepare a 10 mM stock solution of this compound (MW: 429.48 g/mol ):
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 429.48 g/mol x 1000 mg/g = 4.295 mg
-
Procedure:
-
Preparation: Before opening, briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom of the vial.
-
Weighing: Carefully weigh out the desired amount of this compound powder (e.g., 4.3 mg) in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to the powder. For 4.3 mg of this compound, add 1 mL of DMSO to achieve a 10 mM stock solution.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure the compound is completely dissolved.
-
Warming/Sonication (if necessary): If the compound does not dissolve completely at room temperature, warm the solution briefly in a 37°C water bath for 5-10 minutes or sonicate the solution for a few minutes. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: While DMSO is generally considered sterile, for critical applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
Storage and Stability of Stock Solution
Short-Term Storage (up to 1 week): The stock solution can be stored at 4°C, protected from light.
Long-Term Storage (months to years):
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryogenic vials or microcentrifuge tubes.
-
Storage Temperature: Store the aliquots at -80°C for maximum stability. When stored properly, the DMSO stock solution should be stable for at least 6 months to a year.
-
Protection from Light: Always store the stock solution protected from light.
Protocol for Preparing a Working Solution in Cell Culture Medium
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.
Procedure:
-
Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Serial Dilution: It is highly recommended to perform a serial dilution of the stock solution in your cell culture medium to reach the desired final concentration. Direct dilution of a highly concentrated DMSO stock into an aqueous medium can sometimes cause the compound to precipitate out of solution.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of cell culture medium to get a 100 µM solution.
-
Then, add the required volume of this 100 µM intermediate solution to your final culture volume. For instance, to achieve a 10 µM final concentration in 1 mL of medium, add 100 µL of the 100 µM solution to 900 µL of medium in your culture plate.
-
-
-
Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
-
Mixing: Gently mix the culture medium after adding the inhibitor to ensure even distribution.
Experimental Workflow Diagram
The following diagram outlines the workflow for preparing this compound for cell culture experiments.
Safety Precautions
-
This compound is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and DMSO.
-
DMSO can facilitate the absorption of substances through the skin. Handle with care.
-
All procedures involving cell culture should be performed in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
References
Application Notes and Protocols: Sos1-IN-12 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.[1][2][3] By facilitating the exchange of GDP for GTP on RAS, Sos1 initiates a signaling cascade through the MAPK pathway, which is crucial for cell proliferation, survival, and differentiation.[4] Dysregulation of the RAS-MAPK pathway, often through mutations in KRAS, is a hallmark of many human cancers.[1][4] Consequently, inhibiting the interaction between Sos1 and RAS has emerged as a promising therapeutic strategy for cancers driven by RAS mutations.[1][2][4]
Sos1-IN-12 is a representative potent and selective small-molecule inhibitor of the Sos1-KRAS protein-protein interaction. These application notes provide detailed protocols for utilizing this compound and similar inhibitors in high-throughput screening (HTS) assays to identify and characterize molecules that disrupt this critical interaction and downstream signaling.
Mechanism of Action of Sos1 Inhibitors
Sos1 inhibitors function by binding to a pocket on the Sos1 protein, which prevents its interaction with KRAS.[4] This disruption blocks the Sos1-mediated loading of GTP onto KRAS, thereby keeping KRAS in its inactive, GDP-bound state.[3][4] The inhibition of RAS activation leads to the downregulation of the downstream MAPK signaling pathway, including the phosphorylation of ERK.[1][5]
References
- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Identifying Genetic Markers of Sos1-IN-12 Sensitivity using CRISPR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, key regulators of cell proliferation and survival.[1] Hyperactivation of the RAS/MAPK pathway, often driven by mutations in RAS or upstream regulators, is a hallmark of many cancers.[1] Sos1-IN-12 is a potent and selective small molecule inhibitor that targets SOS1, preventing its interaction with RAS and thereby inhibiting downstream signaling.[2] Understanding the genetic landscape that influences sensitivity to this compound is crucial for patient stratification and the development of effective combination therapies. This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genetic markers that confer sensitivity or resistance to this compound.
Signaling Pathway Overview
The SOS1 protein is a key mediator in the receptor tyrosine kinase (RTK) signaling cascade. Upon growth factor binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like GRB2. SOS1 is then recruited to the plasma membrane, where it catalyzes the exchange of GDP for GTP on RAS proteins, leading to their activation.[3] Activated RAS subsequently triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.[1][4]
Caption: SOS1-mediated RAS activation pathway and point of inhibition by this compound.
Experimental Workflow
A pooled, genome-wide CRISPR-Cas9 knockout screen is a powerful method to identify genes whose loss-of-function modulates a drug response.[5] The general workflow involves transducing a population of Cas9-expressing cells with a pooled lentiviral single-guide RNA (sgRNA) library. This creates a diverse population of cells, each with a specific gene knocked out. The cell population is then split and treated with either a vehicle control or this compound. Over time, cells with gene knockouts that confer sensitivity to the drug will be depleted from the population, while cells with resistance-conferring knockouts will become enriched. Deep sequencing of the sgRNA cassettes from both populations allows for the identification of these genetic modifiers.[6]
Caption: Experimental workflow for a pooled CRISPR-Cas9 screen.
Experimental Protocols
This protocol is adapted from established methods for performing genome-wide CRISPR-Cas9 screens to identify modulators of drug sensitivity.[6][7]
1. Cell Line Preparation and Lentivirus Production
-
1.1. Cas9-Expressing Cell Line Generation:
-
Select a cancer cell line of interest.
-
Transduce the cells with a lentiviral vector expressing Cas9 nuclease.
-
Select for a stable, high-Cas9-expressing polyclonal population using an appropriate antibiotic.
-
Validate Cas9 activity using a functional assay (e.g., GFP knockout).
-
-
1.2. Lentiviral sgRNA Library Production:
-
Amplify the pooled sgRNA plasmid library in E. coli.
-
Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Titer the virus to determine the optimal volume for transduction.
-
2. CRISPR-Cas9 Screen
-
2.1. Lentiviral Transduction of Cas9-Expressing Cells:
-
Plate the Cas9-expressing cells at a density that ensures a low multiplicity of infection (MOI) of 0.3-0.5. This is critical to ensure that most cells receive a single sgRNA.[5]
-
Maintain a high representation of the sgRNA library (e.g., >500 cells per sgRNA).
-
Transduce the cells with the pooled lentiviral sgRNA library in the presence of polybrene.
-
-
2.2. Antibiotic Selection and Initial Cell Expansion:
-
After 24-48 hours, replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) to select for transduced cells.
-
Expand the selected cell population while maintaining library representation.
-
Harvest a portion of the cells as the "Day 0" or initial time point reference sample.
-
-
2.3. Drug Treatment:
-
Split the remaining cell population into two arms: vehicle control (e.g., DMSO) and this compound treatment.
-
Treat cells with a pre-determined concentration of this compound (e.g., IC50) that provides sufficient selective pressure without causing excessive cell death.
-
Culture the cells for a sufficient duration (e.g., 14-21 days) to allow for the enrichment or depletion of specific sgRNA-containing populations.
-
Passage the cells as needed, ensuring that library representation is maintained at each passage.
-
-
2.4. Sample Harvesting:
-
At the end of the treatment period, harvest the cells from both the vehicle control and this compound treated arms.
-
3. Data Generation and Analysis
-
3.1. Genomic DNA Extraction and sgRNA Amplification:
-
Extract genomic DNA from the Day 0, vehicle control, and this compound treated cell populations.
-
Use a two-step PCR process to amplify the integrated sgRNA sequences from the genomic DNA. The primers should include adapters for deep sequencing.
-
-
3.2. Deep Sequencing:
-
Pool the PCR amplicons and perform high-throughput sequencing (e.g., on an Illumina platform) to determine the read counts for each sgRNA in each sample.
-
-
3.3. Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain raw read counts for each sgRNA.
-
Normalize the read counts to the total number of reads per sample.
-
Calculate the log2 fold change (LFC) of each sgRNA's abundance in the treated sample relative to the control sample.
-
Use statistical packages like MAGeCK to identify genes that are significantly enriched or depleted in the this compound treated population. This will provide a ranked list of candidate genes.
-
Data Presentation
The results of a CRISPR screen are typically presented as a ranked list of genes whose knockout leads to either sensitization (negative selection) or resistance (positive selection) to the drug. Key metrics include the log2 fold change (LFC) of sgRNAs targeting a gene and a statistical value (e.g., False Discovery Rate, FDR) indicating the significance of the enrichment or depletion.
Table 1: Representative Top Gene Hits from a CRISPR Screen with a SOS1 Inhibitor
| Rank | Gene Symbol | Description | Average log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) | Phenotype |
| Genes Conferring Resistance (Positive Selection) | ||||||
| 1 | SOS2 | Son of Sevenless 2 | 3.2 | 1.5e-8 | 2.1e-6 | Resistance |
| 2 | EGFR | Epidermal Growth Factor Receptor | 2.8 | 3.2e-7 | 2.8e-5 | Resistance |
| 3 | FGFR1 | Fibroblast Growth Factor Receptor 1 | 2.5 | 1.1e-6 | 7.5e-5 | Resistance |
| 4 | SHP2 | Tyrosine-protein phosphatase non-receptor type 11 | 2.1 | 5.8e-6 | 3.1e-4 | Resistance |
| Genes Conferring Sensitivity (Negative Selection) | ||||||
| 1 | KEAP1 | Kelch-like ECH-associated protein 1 | -2.9 | 2.4e-8 | 2.5e-6 | Sensitivity |
| 2 | STK11 | Serine/threonine kinase 11 | -2.6 | 4.1e-7 | 3.1e-5 | Sensitivity |
| 3 | PTEN | Phosphatase and tensin homolog | -2.3 | 1.8e-6 | 8.9e-5 | Sensitivity |
| 4 | NF1 | Neurofibromin 1 | -2.0 | 6.5e-6 | 3.3e-4 | Sensitivity |
Note: The data presented in this table is representative and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Conclusion
The application of CRISPR-Cas9 genome-wide screens provides an unbiased and robust platform for identifying genetic determinants of sensitivity and resistance to this compound. The identification of such genetic markers can elucidate the mechanisms of drug action, reveal novel combination therapy strategies, and aid in the development of biomarkers for patient selection in clinical trials. The protocols and data presentation formats outlined in this document offer a comprehensive guide for researchers aiming to leverage this powerful technology in the development of targeted cancer therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Supplementary Table S1 from Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy [aacr.figshare.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the IC50 Value of the Sos1 Inhibitor BI-3406 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.[1][2] SOS1 facilitates the exchange of GDP for GTP on RAS, leading to its activation and the subsequent engagement of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) cascade.[1][2][3][4] Given that RAS mutations are prevalent in a significant portion of human cancers, targeting upstream activators like SOS1 has emerged as a promising therapeutic strategy.[3][5]
BI-3406 is a potent and selective small-molecule inhibitor that disrupts the interaction between SOS1 and KRAS.[6][7] By binding to the catalytic site of SOS1, BI-3406 prevents the loading of GTP onto KRAS, thereby inhibiting downstream MAPK signaling and cellular proliferation in KRAS-driven cancer models.[7] These application notes provide a summary of the inhibitory activity of BI-3406 across various cancer cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50).
Data Presentation: IC50 Values of BI-3406
The anti-proliferative activity of BI-3406 has been evaluated in a diverse panel of cancer cell lines, particularly those harboring various KRAS mutations. The following table summarizes the IC50 values obtained from 3D cell proliferation assays, which often better reflect the physiological conditions of a tumor.
| Cell Line | Cancer Type | KRAS Mutation Status | BI-3406 IC50 (nM) |
| DLD-1 | Colorectal Carcinoma | G13D | 36 |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 24 |
| MIA PaCa-2 | Pancreatic Carcinoma | G12C | 52 |
| A549 | Non-Small Cell Lung Cancer | G12S | 16 |
| NCI-H23 | Non-Small Cell Lung Cancer | G12C | >10,000 |
| A375 | Malignant Melanoma | Wild-Type | >10,000 |
| NCI-H520 | Non-Small Cell Lung Cancer | Wild-Type | >10,000 |
Data sourced from 3D proliferation assays.[6][8]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating Sos1 inhibitors, the following diagrams are provided.
Caption: SOS1-RAS-MAPK Signaling Pathway Inhibition by BI-3406.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocols
Cell Proliferation Assay for IC50 Determination (CellTiter-Glo®)
This protocol outlines the determination of BI-3406's IC50 value using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
BI-3406 stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density (e.g., 1,000-5,000 cells/well, optimize for each cell line).
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution series of BI-3406 in complete culture medium from the stock solution. A common starting concentration is 10 µM, with 1:3 or 1:5 serial dilutions.
-
Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate BI-3406 dilution or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[1][10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][10]
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log concentration of BI-3406.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
-
Target Engagement Assay: Western Blot for pERK Inhibition
This protocol is used to confirm that BI-3406 inhibits the SOS1-RAS-MAPK pathway by measuring the levels of phosphorylated ERK (pERK), a key downstream effector.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
BI-3406
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pERK1/2, Mouse anti-total ERK1/2
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours before treatment, if necessary, to reduce basal pERK levels.
-
Treat cells with varying concentrations of BI-3406 (e.g., 0, 10 nM, 100 nM, 1 µM) for 1-2 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against pERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.[11]
-
-
Stripping and Re-probing:
-
To normalize pERK levels, strip the membrane and re-probe with a primary antibody against total ERK1/2, followed by the appropriate secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the ratio of pERK to total ERK for each treatment condition to determine the extent of pathway inhibition.
-
References
- 1. france.promega.com [france.promega.com]
- 2. SOS1 Gene: Role, Mutations, and Clinical Significance [learn.mapmygenome.in]
- 3. pnas.org [pnas.org]
- 4. rupress.org [rupress.org]
- 5. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opnme.com [opnme.com]
- 8. researchgate.net [researchgate.net]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sos1-IN-12 Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1 (Son of sevenless homolog 1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins, key regulators of cell proliferation and survival.[1] Sos1 facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream signaling pathways, most notably the MAPK/ERK pathway.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making Sos1 an attractive target for therapeutic intervention. Sos1-IN-12 is a potent and specific inhibitor of the Sos1-KRAS interaction.[4]
Combination therapies are increasingly becoming a cornerstone of cancer treatment, aiming to enhance efficacy, overcome resistance, and reduce toxicity.[5] This document provides detailed application notes and protocols for designing and conducting preclinical studies to evaluate the efficacy of this compound in combination with other anti-cancer agents. The focus is on providing a robust framework for assessing synergistic, additive, or antagonistic interactions. While this compound is the focus, specific quantitative examples provided herein utilize data from BI-3406, a well-characterized Sos1 inhibitor, due to the limited public availability of combination data for this compound.
Signaling Pathway
The RAS/MAPK signaling cascade is a critical pathway that regulates cell growth, differentiation, and survival.[2][6][7] Sos1 is a key upstream activator in this pathway.
Caption: The RAS/MAPK signaling pathway initiated by RTK activation.
Experimental Design for Combination Studies
A successful combination study requires a well-thought-out experimental design to accurately assess the nature of the drug interaction.
In Vitro Experimental Workflow
In vitro studies are typically the first step in evaluating combination therapies, offering a controlled environment to assess synergy.[8]
Caption: A typical workflow for an in vitro drug combination study.
In Vivo Experimental Workflow
Promising in vitro results should be validated in in vivo models to assess efficacy in a more complex biological system.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Ras-MAPK Pathway - Creative Biolabs [creativebiolabs.net]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Apoptosis Analysis using Sos1-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1 (Son of sevenless homolog 1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, key regulators of cell proliferation, differentiation, and survival.[1] Dysregulation of the RAS signaling pathway, often through mutations in KRAS, is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis. Sos1 activates RAS by catalyzing the exchange of GDP for GTP, thereby switching RAS to its active state.[1] This positions Sos1 as a crucial upstream regulator of the RAS/RAF/MEK/ERK (MAPK) signaling cascade. Inhibition of Sos1, therefore, presents a promising therapeutic strategy to attenuate oncogenic RAS signaling and potentially induce apoptosis in cancer cells.
Sos1-IN-12 is a potent and selective small molecule inhibitor of Sos1. While the primary effect of Sos1 inhibition is the suppression of cell proliferation, emerging evidence suggests that targeting Sos1 may also induce programmed cell death, or apoptosis. For instance, a synthetic peptide mimicking a Sos1 helix has been shown to induce apoptosis in non-small cell lung cancer cells. Furthermore, a Sos1-targeting PROTAC (Proteolysis Targeting Chimera) demonstrated limited pro-apoptotic effects on its own but significantly enhanced apoptosis when combined with other targeted agents. While direct evidence for this compound inducing apoptosis is still under investigation, its role as a potent anti-proliferative agent provides a strong rationale for evaluating its pro-apoptotic potential.
This document provides a detailed protocol for analyzing apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Signaling Pathway
Inhibition of Sos1 is hypothesized to induce apoptosis by disrupting the downstream signaling cascade that promotes cell survival. The following diagram illustrates the canonical RAS/MAPK pathway and its connection to apoptosis regulation.
Caption: Sos1-mediated RAS activation and potential impact of this compound.
Experimental Workflow
The following diagram outlines the key steps for assessing apoptosis in response to this compound treatment using flow cytometry.
Caption: Workflow for apoptosis analysis with this compound.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the flow cytometry analysis.
| Treatment Group | Concentration (µM) | Incubation Time (h) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 24 | |||
| This compound | 1 | 24 | |||
| This compound | 5 | 24 | |||
| This compound | 10 | 24 | |||
| Vehicle Control | 0 | 48 | |||
| This compound | 1 | 48 | |||
| This compound | 5 | 48 | |||
| This compound | 10 | 48 | |||
| Positive Control (e.g., Staurosporine) | 1 | 24 |
Experimental Protocols
Flow Cytometry Protocol for Apoptosis Analysis with Annexin V and Propidium Iodide
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting:
-
For adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells, into a 15 mL conical tube.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, neutralize the trypsin with complete medium and combine these cells with the previously collected supernatant.
-
-
For suspension cells:
-
Collect the cells directly into a 15 mL conical tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and Propidium Iodide Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with Propidium Iodide to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. The cell populations will be distributed into four quadrants:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membrane integrity due to handling)
-
-
This application note provides a comprehensive framework for investigating the pro-apoptotic effects of the Sos1 inhibitor, this compound. By following the detailed flow cytometry protocol, researchers can quantitatively assess the induction of apoptosis in cancer cells upon treatment. The provided diagrams and data presentation table will aid in the experimental design and interpretation of results. While the direct induction of apoptosis by this compound as a monotherapy is an area of active investigation, this protocol serves as a valuable tool for drug development professionals and scientists to explore the full therapeutic potential of Sos1 inhibition in cancer.
References
Application Notes and Protocols for Investigating the SOS1-KRAS Interaction Using Sos1-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of KRAS by promoting the exchange of GDP for GTP. The interaction between SOS1 and KRAS is a key node in the RAS/MAPK signaling pathway, which is frequently dysregulated in various human cancers. Consequently, inhibiting the SOS1-KRAS protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. Sos1-IN-12 is a potent and specific small molecule inhibitor of SOS1. These application notes provide detailed protocols for utilizing this compound to investigate the SOS1-KRAS interaction and its downstream cellular effects.
Data Presentation
Quantitative Data for SOS1 Inhibitors
| Compound | Target/Assay | Value | Reference |
| This compound | SOS1 (Ki) | 0.11 nM | [1][2] |
| This compound | pERK (IC50) | 47 nM | [1][2] |
| BI-3406 | SOS1-KRAS G12D Interaction (IC50) | Single-digit nM | [3] |
| BI-3406 | pERK Inhibition (IC50) | ~10-100 nM (cell line dependent) | [3] |
| BAY-293 | KRAS-SOS1 Interaction (IC50) | 21 nM | [4][5] |
| MRTX0902 | pERK Inhibition | Effective at reducing pERK levels | [6] |
Signaling Pathway
The following diagram illustrates the central role of the SOS1-KRAS interaction in the RAS/MAPK signaling cascade and the point of intervention for this compound.
Caption: SOS1-KRAS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Assays to Characterize the SOS1-KRAS Interaction
1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for SOS1-KRAS Interaction
This assay measures the direct interaction between SOS1 and KRAS proteins. A signal is produced when a donor and acceptor bead are brought into proximity, which occurs when the tagged SOS1 and KRAS proteins interact. This compound will disrupt this interaction, leading to a decrease in the AlphaLISA signal.
Experimental Workflow:
Caption: Workflow for the AlphaLISA-based SOS1-KRAS interaction assay.
Detailed Protocol:
-
Materials:
-
Recombinant biotinylated KRAS (e.g., G12C or wild-type)
-
Recombinant GST-tagged SOS1 (catalytic domain)
-
This compound
-
AlphaLISA Streptavidin Donor Beads
-
AlphaLISA Anti-GST Acceptor Beads
-
AlphaLISA Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well white microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in AlphaLISA buffer.
-
In a 384-well plate, add 2.5 µL of biotinylated KRAS (final concentration ~10-30 nM) and 2.5 µL of GST-SOS1 (final concentration ~10-30 nM) to each well.
-
Add 2.5 µL of the this compound dilution or vehicle (DMSO) to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Prepare a mix of Streptavidin Donor Beads and Anti-GST Acceptor Beads in AlphaLISA buffer (final concentration ~20 µg/mL each).
-
Add 2.5 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an Alpha-enabled plate reader (excitation at 680 nm, emission at 615 nm).
-
Calculate the IC50 value of this compound by plotting the signal against the inhibitor concentration.
-
2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This assay is another proximity-based method to measure the SOS1-KRAS interaction. It utilizes a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2) that are brought close together upon protein interaction, resulting in FRET.
Experimental Workflow:
Caption: Workflow for the TR-FRET-based SOS1-KRAS interaction assay.
Detailed Protocol:
-
Materials:
-
Recombinant His-tagged KRAS
-
Recombinant GST-tagged SOS1
-
This compound
-
Anti-His-Terbium (donor)
-
Anti-GST-d2 (acceptor)
-
TR-FRET buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume white microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add 5 µL of His-KRAS (final concentration ~20 nM) and 5 µL of GST-SOS1 (final concentration ~20 nM).
-
Add 5 µL of the this compound dilution or vehicle.
-
Prepare a detection mix containing Anti-His-Terbium and Anti-GST-d2 in TR-FRET buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the FRET ratio (665 nm/620 nm) and determine the IC50 of this compound.
-
Cellular Assays to Assess Downstream Signaling
3. Western Blot for Phospho-ERK (pERK) Inhibition
This assay determines the effect of this compound on the downstream RAS/MAPK pathway by measuring the phosphorylation level of ERK, a key downstream kinase. A reduction in pERK levels indicates successful inhibition of the upstream SOS1-KRAS interaction.
Experimental Workflow:
Caption: Workflow for Western blot analysis of pERK levels.
Detailed Protocol:
-
Materials:
-
KRAS-dependent cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize pERK levels to total ERK and the loading control.
-
Conclusion
These application notes provide a framework for utilizing this compound as a tool to dissect the SOS1-KRAS interaction. The provided protocols for biochemical and cellular assays will enable researchers to characterize the inhibitory activity of this compound and its impact on downstream signaling pathways. This information is valuable for basic research aimed at understanding RAS biology and for drug development efforts targeting this critical oncogenic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Addressing Sos1-IN-12 Solubility Challenges
Welcome to the technical support center for Sos1-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when working with this compound in aqueous buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial solubilization, it is highly recommended to prepare a high-concentration stock solution of this compound in a 100% organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose. Other organic solvents such as ethanol or dimethylformamide (DMF) may also be suitable, but DMSO is generally preferred for its high solubilizing power for many small molecule inhibitors.
Q2: I dissolved this compound in an organic solvent, but it precipitated when I diluted it into my aqueous experimental buffer. Why did this happen and what can I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like many kinase inhibitors. This occurs because the compound is significantly less soluble in aqueous solutions than in the organic stock solvent. The abrupt change in solvent polarity causes the compound to fall out of solution.
To address this, consider the following troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous buffer.
-
Use a co-solvent in the final buffer: Introducing a small percentage of an organic co-solvent (like DMSO) or a solubilizing agent (like PEG300 or Tween 80) into your final aqueous buffer can help maintain the solubility of this compound.[1]
-
Stepwise dilution: Instead of a single large dilution, try a serial dilution approach, gradually increasing the proportion of the aqueous buffer.
-
pH adjustment: The solubility of some compounds is pH-dependent. If the pKa of this compound is known, adjusting the pH of the aqueous buffer away from its isoelectric point may improve solubility.[2]
Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. Generally, for most cell-based assays, it is advisable to keep the final concentration of DMSO at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. It is crucial to include a vehicle control (your aqueous buffer with the same final percentage of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can I use sonication or vortexing to dissolve this compound in my aqueous buffer?
A4: Gentle vortexing can aid in the initial dispersion of the compound upon dilution. Sonication can also be used to break up small aggregates and facilitate dissolution. However, be cautious with prolonged or high-energy sonication as it can potentially lead to degradation of the compound. If you observe persistent precipitation, sonication is unlikely to be a permanent solution, as the compound may crash out of the supersaturated solution over time.
Troubleshooting Guides
Guide 1: Preparing a Soluble Working Solution of this compound in an Aqueous Buffer
This guide provides a stepwise protocol for preparing a working solution of this compound with improved solubility in an aqueous buffer.
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
Experimental Workflow:
Caption: Workflow for preparing a working solution of this compound.
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Add 100% DMSO to achieve a high concentration stock (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or brief sonication. Store this stock solution at -20°C or -80°C for long-term stability.[1]
-
-
Prepare the Final Working Solution:
-
Direct Dilution (for lower final concentrations): For very low final concentrations of this compound, you may be able to directly dilute the DMSO stock into your final aqueous buffer. It is critical to add the stock solution to the buffer while vortexing to ensure rapid dispersion.
-
Using Co-solvents (for higher final concentrations): If direct dilution results in precipitation, the use of co-solvents is recommended. A common formulation for in vivo studies of similar inhibitors involves a mixture of water, PEG300, DMSO, and Tween 80.[1] For in vitro assays, a simplified approach can be taken:
-
Prepare your aqueous buffer (e.g., PBS, Tris-HCl) containing a solubilizing agent.
-
Example Formulation:
-
Phosphate Buffered Saline (PBS)
-
5-10% DMSO
-
10-20% PEG300
-
0.1-1% Tween 80
-
-
-
Slowly add the required volume of the this compound DMSO stock to the co-solvent containing buffer while vortexing.
-
-
Final Dilution into Assay Medium:
-
Take the freshly prepared working solution and perform the final dilution into your complete assay medium (e.g., cell culture media).
-
Again, ensure rapid mixing during this step.
-
-
Verification:
-
After preparation, visually inspect the working solution for any signs of precipitation (cloudiness or visible particles).
-
For a more rigorous check, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes. If a pellet is observed, the compound has precipitated. The concentration in the supernatant will be lower than intended.
-
Guide 2: Troubleshooting Precipitation Issues
This guide provides a decision-making framework for troubleshooting precipitation problems with this compound.
Troubleshooting Logic:
Caption: Decision tree for troubleshooting this compound precipitation.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-20 mM | Higher concentrations in 100% DMSO are generally achievable. |
| Final DMSO Concentration in Assay | < 0.5% | Ideally < 0.1% to minimize off-target effects. Always include a vehicle control. |
| Co-solvents in Final Buffer | ||
| DMSO | 1-10% | Can be used in intermediate dilutions or in the final buffer if the assay permits. |
| PEG300/400 | 10-40% | Often used in formulations to improve solubility. |
| Tween 80 / Polysorbate 80 | 0.1-5% | A non-ionic surfactant that can prevent aggregation and improve wetting. |
Signaling Pathway Context
Sos1 (Son of Sevenless) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key components of the MAPK/ERK signaling pathway.[3] Understanding this context is important for designing experiments and interpreting results.
Caption: The role of Sos1 in the RAS/MAPK signaling pathway.
By inhibiting the interaction between Sos1 and RAS, this compound is designed to prevent the exchange of GDP for GTP on RAS, thereby keeping RAS in its inactive state and blocking downstream signaling that leads to cell proliferation.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. SOS1 - Wikipedia [en.wikipedia.org]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sos1-IN-12 Working Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the working concentration of Sos1-IN-12 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Sos1 (Son of sevenless homolog 1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of small GTPases, particularly Ras. Sos1 facilitates the exchange of GDP for GTP on Ras, leading to its activation and the subsequent engagement of downstream signaling pathways, such as the MAPK/ERK pathway, which is pivotal for cell proliferation and survival. This compound is a potent inhibitor of Sos1. It functions by disrupting the interaction between Sos1 and KRAS, thereby preventing the reloading of KRAS with GTP and blocking its activation. This leads to the downregulation of downstream signaling pathways like the RAS-RAF-MEK-ERK cascade.
Q2: What are the typical IC50 and Ki values for this compound?
This compound is a highly potent inhibitor with a reported Ki of 0.11 nM for Sos1 and an IC50 of 47 nM for the inhibition of pERK (phosphorylated ERK).[1][2]
Q3: How should I prepare and store this compound?
For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For example, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of 90 mg/mL (200.63 mM).[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[4] When preparing working solutions, dilute the DMSO stock in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Optimizing Working Concentration
Determining the optimal working concentration of this compound is critical for achieving reliable and reproducible results. The ideal concentration will vary depending on the cell line, assay type, and experimental duration. Below is a suggested workflow for optimizing the working concentration.
References
troubleshooting potential off-target effects of Sos1-IN-12
Welcome to the technical support center for Sos1-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental issues that may arise when working with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets Son of sevenless homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of KRAS, a key protein in cellular signaling pathways that control cell growth, proliferation, and survival.[1][2] In its inactive state, KRAS is bound to GDP. SOS1 facilitates the exchange of GDP for GTP, leading to the activation of KRAS and downstream signaling cascades, most notably the MAPK/ERK pathway.[2][3] this compound and similar inhibitors bind to a pocket on SOS1, preventing its interaction with KRAS. This disruption blocks the nucleotide exchange process, leading to a decrease in the levels of active, GTP-bound KRAS and subsequent inhibition of downstream signaling.[1][2][3]
Q2: My cells show weaker than expected inhibition of KRAS signaling with this compound. What could be the reason?
Several factors could contribute to a weaker than expected response:
-
Cellular Context and KRAS Mutation Status: The anti-proliferative effect of SOS1 inhibitors can be cell-line dependent.[4] While they can be effective in both KRAS wild-type and mutant cells, the specific KRAS mutation may influence sensitivity.[5] Some studies suggest that SOS1 inhibition is particularly effective in combination with direct KRAS inhibitors, like those targeting KRAS G12C, as it can help to overcome adaptive resistance.[3]
-
Presence of SOS2: SOS2 is a paralog of SOS1 and can also function as a GEF for KRAS. If SOS2 is highly expressed in your cell line, it may compensate for the inhibition of SOS1, leading to a blunted response.[6][7] Knockdown or knockout of SOS2 has been shown to enhance the anti-proliferative effects of SOS1 inhibitors in some models.[8]
-
Experimental Conditions: The activity of some SOS1 inhibitors has been shown to be more pronounced in 3D cell culture models compared to 2D cultures.[9] This may be due to differences in cell signaling and dependencies in the more physiologically relevant 3D environment.
-
Inhibitor Concentration and Stability: Ensure that the concentration of this compound is appropriate for your cell line and that the compound is stable in your culture media over the course of the experiment.
Q3: I am observing unexpected phenotypic changes in my cells that don't seem to be related to KRAS pathway inhibition. Could these be off-target effects?
While potent SOS1 inhibitors are designed for high selectivity, off-target effects are a possibility with any small molecule inhibitor and can lead to unexpected cellular phenotypes. The off-target profile of this compound is not extensively published. However, data from other well-characterized SOS1 inhibitors, such as BAY-293 and BI-3406, can provide insights into potential off-target liabilities.
-
Kinase Inhibition: While some SOS1 inhibitors like BI-3406 show high selectivity against a broad panel of kinases, it is always a possibility that at higher concentrations, off-target kinase inhibition could occur.[6]
-
GPCRs and Transporters: The SOS1 inhibitor BAY-293 has been shown to bind to several aminergic G-protein coupled receptors (GPCRs) and transporters with Ki values in the nanomolar range.[10][11] If your cell type expresses these receptors, their unintended modulation could lead to phenotypic changes.
-
General Cytotoxicity: At high concentrations, small molecules can induce cytotoxicity through mechanisms unrelated to their primary target.[4] It is crucial to determine the optimal concentration range for on-target activity with minimal toxicity.
To investigate if the observed phenotype is an off-target effect, consider performing a rescue experiment by overexpressing a drug-resistant mutant of SOS1. If the phenotype is reversed, it is likely an on-target effect. Conversely, if the phenotype persists, it may be due to off-target activity.
Troubleshooting Guides
Problem 1: Inconsistent Inhibition of p-ERK and p-MEK
You observe variable or no reduction in the phosphorylation of ERK and MEK, the downstream effectors of KRAS signaling, upon treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 for p-ERK/p-MEK inhibition in your specific cell line. |
| Short Treatment Duration | Conduct a time-course experiment (e.g., 1, 6, 24 hours) to identify the optimal treatment duration for observing maximal pathway inhibition. |
| Feedback Reactivation of the Pathway | Inhibition of the MAPK pathway can sometimes lead to feedback reactivation through upstream signaling.[12] Consider co-treatment with an inhibitor of an upstream component, such as an EGFR inhibitor, if your cells are known to have active RTK signaling. |
| Compensatory Signaling through SOS2 | If your cell line expresses high levels of SOS2, it may compensate for SOS1 inhibition.[6][7] Verify SOS2 expression levels and consider using siRNA to knockdown SOS2 to see if this enhances the effect of this compound. |
| Technical Issues with Western Blotting | Ensure proper sample preparation, protein quantification, and antibody performance. Use appropriate positive and negative controls. See the detailed Western Blot protocol below. |
Problem 2: Discrepancy Between Inhibition of KRAS Signaling and Cell Viability
You observe potent inhibition of p-ERK and p-MEK, but the effect on cell viability is minimal.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step |
| Cell Line is Not Addicted to the KRAS Pathway | Some cell lines may have redundant survival pathways and are not solely dependent on KRAS signaling for survival. Confirm the KRAS dependency of your cell line. |
| Cytostatic vs. Cytotoxic Effect | This compound may be inducing cell cycle arrest (cytostatic effect) rather than cell death (cytotoxic effect). Perform cell cycle analysis (e.g., by flow cytometry) to investigate this. |
| Insufficient Treatment Duration for Viability Assay | The effects on cell viability may take longer to manifest than the inhibition of signaling pathways. Extend the duration of your cell viability assay (e.g., 48, 72, 96 hours). |
| Off-target Pro-survival Effects | It is theoretically possible, though less likely, that an off-target effect could be promoting cell survival, counteracting the on-target inhibitory effect. This is more difficult to diagnose but could be investigated with broader profiling techniques. |
Quantitative Data on SOS1 Inhibitor Selectivity
The following tables summarize the selectivity data for the well-characterized SOS1 inhibitors BAY-293 and BI-3406. This information can serve as a guide for understanding the potential off-target profile of SOS1 inhibitors.
Table 1: On-Target Potency of Select SOS1 Inhibitors
| Inhibitor | Target | Assay | Potency (IC50/Ki) | Reference |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical Assay | 21 nM (IC50) | [1][13] |
| BI-3406 | SOS1-KRAS Interaction | Biochemical Assay | 5 nM (IC50) | [7] |
| MRTX0902 | SOS1:KRAS Complex | Biochemical Assay | 13.8 - 30.7 nM (IC50) | [14] |
Table 2: Off-Target Profile of BAY-293
| Off-Target | Assay | Potency (Ki) | Reference |
| HTR2A (Serotonin Receptor) | Radioligand Binding | 133.44 nM | [10][11] |
| ADRA2C (Adrenergic Receptor) | Radioligand Binding | 130.87 nM | [10][11] |
| HRH2 (Histamine Receptor) | Radioligand Binding | 139.82 nM | [10][11] |
| HTR1D (Serotonin Receptor) | Radioligand Binding | 181.12 nM | [10][11] |
| TMEM97 (Sigma-2 Receptor) | Radioligand Binding | 179.81 nM | [10][11] |
| CHRM1 (Muscarinic Acetylcholine Receptor) | Radioligand Binding | 237.75 nM | [10][11] |
| ADRA1D (Adrenergic Receptor) | Radioligand Binding | 337.65 nM | [10][11] |
Note: BAY-293 was tested against a panel of 358 kinases at 1µM and showed >67% remaining activity for all, indicating good kinase selectivity.[10][11]
Table 3: Selectivity of BI-3406
| Off-Target Family | Assay | Selectivity | Reference |
| SOS2 | Biochemical Assay | IC50 > 10 µM | [6] |
| Kinase Panel (368 kinases) | Biochemical Assay | No off-target hits at 5 µM | [6] |
Experimental Protocols
Protocol 1: Western Blot for p-ERK and p-MEK
This protocol outlines the steps for assessing the phosphorylation status of ERK and MEK in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (1:1000), total ERK (1:1000), p-MEK (1:1000), and total MEK (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software. Normalize phosphoprotein levels to total protein levels.
-
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol describes a colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
-
Addition of Reagent:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (for MTT assay only):
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value.
-
Protocol 3: SOS1 Immunoprecipitation (IP)
This protocol details the procedure for isolating SOS1 and its interacting partners to confirm target engagement of this compound.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control as described in the Western Blot protocol.
-
Lyse the cells in a non-denaturing IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add an anti-SOS1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold IP lysis buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting for SOS1 and known interacting partners like KRAS or GRB2.
-
Visualizations
Caption: KRAS activation pathway and the mechanism of this compound inhibition.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: An overview of the key experimental workflows for characterizing this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer | eLife [elifesciences.org]
- 10. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]
- 11. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 12. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Strategies to Overcome Acquired Resistance to Sos1-IN-12
Welcome to the technical support center for Sos1-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding acquired resistance to this potent Son of sevenless homolog 1 (SOS1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of SOS1, a guanine nucleotide exchange factor (GEF) for RAS proteins. It exhibits a high affinity for SOS1 with a Ki of 0.11 nM and an IC50 of 47 nM for the inhibition of downstream pERK signaling.[1] SOS1 promotes the exchange of GDP for GTP on RAS proteins, switching them to their active state and thereby activating downstream pro-proliferative signaling pathways, most notably the MAPK/ERK pathway. By inhibiting the interaction between SOS1 and RAS, this compound prevents RAS activation, leading to the suppression of downstream signaling and inhibition of tumor cell growth.
Q2: What are the primary strategies to overcome acquired resistance to this compound?
The predominant strategy to combat acquired resistance, particularly in the context of KRAS-mutant cancers, is through combination therapy. Preclinical studies have demonstrated significant synergy when combining a SOS1 inhibitor with inhibitors of other key signaling nodes in the RAS/MAPK pathway. The most extensively studied combinations include:
-
Combination with KRAS G12C Inhibitors (e.g., Adagrasib, Sotorasib): This is a leading strategy. KRAS G12C inhibitors trap the KRAS G12C mutant in its inactive, GDP-bound state. However, resistance can emerge through reactivation of the RAS pathway. SOS1 inhibition prevents this reactivation by blocking the reloading of RAS with GTP, thus enhancing the efficacy and durability of the KRAS G12C inhibitor.[2][3]
-
Combination with MEK Inhibitors (e.g., Trametinib): MEK is a downstream effector of RAS. Combining a SOS1 inhibitor with a MEK inhibitor provides a vertical blockade of the MAPK pathway at two different points, which can be more effective than targeting a single node.[4]
-
Combination with SHP2 Inhibitors: The phosphatase SHP2 acts upstream of SOS1 and is crucial for the full activation of the RAS/MAPK pathway. Co-inhibition of SHP2 and SOS1 can provide a more comprehensive blockade of RAS activation.[2]
Q3: What are the known mechanisms of acquired resistance to therapies targeting the RAS/MAPK pathway that can be overcome by this compound?
Acquired resistance to targeted therapies like KRAS G12C inhibitors often involves the reactivation of the RAS/MAPK pathway through various mechanisms. This compound, in combination with these therapies, can help overcome resistance driven by:
-
Reactivation of Wild-Type RAS: Inhibition of mutant KRAS can lead to a feedback loop that activates wild-type RAS isoforms (HRAS and NRAS), thereby restoring downstream signaling. SOS1 is a key activator of wild-type RAS, and its inhibition can block this escape mechanism.[5]
-
Adaptive Resistance: Tumor cells can adapt to targeted inhibitors over time by rewiring their signaling pathways. This can involve the upregulation of receptor tyrosine kinases (RTKs) that signal through SOS1 to reactivate RAS. SOS1 inhibition can counteract this adaptive response.[1][2]
-
Secondary KRAS Mutations: While this compound may not directly overcome the resistance conferred by all secondary KRAS mutations that alter the drug binding site of a KRAS G12C inhibitor, by suppressing the overall RAS pathway activity, it can still provide a therapeutic benefit.[3]
Q4: Can resistance develop to this compound monotherapy?
While much of the research focuses on using SOS1 inhibitors in combination, it is plausible that resistance to this compound monotherapy could develop. Potential mechanisms include:
-
Upregulation of SOS2: SOS2 is a homolog of SOS1 and can also function as a RAS GEF. Upregulation of SOS2 could potentially compensate for the inhibition of SOS1, leading to the reactivation of RAS signaling. The relative expression levels of SOS1 and SOS2 can influence the sensitivity to SOS1 inhibition.[2][6]
-
Mutations in Downstream Effectors: Genetic alterations in components of the signaling pathway downstream of RAS, such as BRAF or MEK, could render the cells independent of SOS1-mediated RAS activation.
-
Activation of Parallel Signaling Pathways: Tumor cells may activate alternative pro-survival signaling pathways to bypass their dependence on the RAS/MAPK pathway.
Troubleshooting Guide
Problem 1: Decreased sensitivity to this compound in combination with a KRAS G12C inhibitor over time in cell culture.
-
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting/Solution:
-
Confirm Resistance: Perform a dose-response assay to confirm the shift in IC50 for the combination treatment in your resistant cell line compared to the parental line.
-
Investigate Mechanism:
-
Western Blot Analysis: Check for the reactivation of the MAPK pathway by probing for phosphorylated ERK (p-ERK). Also, assess the expression levels of SOS1 and SOS2 to investigate potential compensation by SOS2.[2]
-
Sequencing: Sequence key genes in the RAS/MAPK pathway (e.g., KRAS, NRAS, HRAS, BRAF, MEK1/2) to identify potential secondary mutations.
-
-
Experimental Strategy:
-
Triple Combination: Consider adding a third agent to the combination, such as a SHP2 inhibitor, to provide a more complete blockade of the pathway.
-
Alternative Combination: Explore combining this compound with an inhibitor of a parallel survival pathway that may be upregulated in the resistant cells (e.g., PI3K/AKT pathway).
-
-
-
Problem 2: High variability in experimental results when assessing the synergy between this compound and another inhibitor.
-
Possible Cause 1: Suboptimal experimental design for synergy analysis.
-
Troubleshooting/Solution:
-
Dose-Response Matrix: Ensure you are using a comprehensive dose-response matrix (checkerboard assay) with a range of concentrations for both drugs, typically spanning from well below to well above their individual IC50 values.
-
Synergy Calculation Model: Use established models to quantify synergy, such as the Loewe additivity or Bliss independence models. Different models can give slightly different results, so consistency is key.
-
Replicates and Controls: Perform a sufficient number of biological replicates and include appropriate vehicle controls for both drugs.
-
-
-
Possible Cause 2: Cell line heterogeneity.
-
Troubleshooting/Solution:
-
Clonal Selection: If you suspect your cell line is heterogeneous, you may need to perform single-cell cloning to establish a more uniform population for your experiments.
-
3D Culture Models: Consider using 3D culture models like spheroids, which can better recapitulate the in vivo tumor microenvironment and may provide more consistent results.[2]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of SOS1 inhibitors in combination with KRAS G12C inhibitors.
Table 1: In Vitro Efficacy of Adagrasib in Combination with BI-3406 (a SOS1 Inhibitor)
| Cell Line | Treatment | IC50 (nM) |
| NCI-H358 (Parental) | Adagrasib | ~10-100 |
| NCI-H358 (Adagrasib Resistant) | Adagrasib | >1000 |
| NCI-H358 (Adagrasib Resistant) | Adagrasib + BI-3406 | ~100-1000 |
Data extrapolated from graphical representations in the cited literature. Actual values may vary.[3]
Table 2: In Vivo Tumor Growth Inhibition (TGI) in a KRAS G12D Allograft Model
| Treatment | TGI (%) |
| BI-3406 (100 mg/kg) | Significant reduction |
| MRTX1133 (KRAS G12D inhibitor, 30 mg/kg) | Significant reduction |
| BI-3406 + MRTX1133 | Deeper reduction than either single agent |
Qualitative description based on graphical data. Specific percentages were not provided in the abstract.[7]
Key Experimental Protocols
1. In Situ Resistance Assay (ISRA) to Model Acquired Resistance
This protocol is adapted from publicly available methods to assess the development of acquired resistance in a multi-well format.[2][8]
-
Cell Seeding: Plate cells at a low density (e.g., 250 cells/well) in multiple 96-well plates.
-
Treatment: Treat each plate with a single, clinically relevant dose of this compound alone or in combination with another inhibitor. Include a vehicle-treated control plate.
-
Monitoring: Weekly, assess the plates for cell outgrowth. A well is considered "resistant" when it reaches >50% confluency.
-
Data Analysis: Plot the percentage of resistant wells over time for each treatment condition. This can be represented as a Kaplan-Meier curve to visualize the delay in the onset of resistance with combination therapies.
-
Isolation of Resistant Clones: Once wells with resistant colonies are identified, they can be expanded for further characterization.
2. Western Blot for p-ERK and Total ERK
This is a general protocol for assessing the activation state of the MAPK pathway.
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (e.g., 1:1000 dilution) and total ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry can be used to quantify the band intensities and determine the ratio of p-ERK to total ERK.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The RAS/MAPK signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for investigating and overcoming acquired resistance.
References
- 1. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ modeling of acquired resistance to RTK/RAS-pathway-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with the investigational Son of sevenless homolog 1 (Sos1) inhibitor, Sos1-IN-12, in animal studies. The information provided is collated from publicly available data on Sos1 inhibitors and general best practices for in vivo studies with small molecule inhibitors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound and potential in vivo toxicities.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Sos1, a guanine nucleotide exchange factor (GEF). Sos1 facilitates the conversion of RAS from its inactive GDP-bound state to its active GTP-bound state. By inhibiting this interaction, this compound prevents the activation of RAS and subsequently downregulates the RAS-RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival.
Q2: What is the expected in vivo safety profile of this compound?
A2: Based on preclinical studies of similar Sos1 inhibitors like BI-3406, this compound is anticipated to be well-tolerated in animal models. Studies on BI-3406 have shown that its pharmacological inhibition of Sos1 did not significantly affect animal weight, and viability, and did not cause noteworthy systemic toxicity.[1][2][3]
Q3: What are the potential on-target and off-target toxicities of this compound?
A3:
-
On-target effects: Since Sos1 is involved in normal cellular signaling, its inhibition could potentially affect tissues with high cell turnover. However, the functional redundancy with Sos2, another GEF for RAS, may mitigate some of these effects.
-
Off-target effects: While specific off-target effects of "this compound" are not publicly documented, researchers should be aware of the potential for off-target activities common to kinase inhibitors. These can include effects on other kinases or cellular processes, which may manifest as unexpected toxicities.
Q4: Are there any known drug interactions with Sos1 inhibitors?
A4: The potential for drug-drug interactions should always be considered. Some small molecule inhibitors can be substrates or inhibitors of cytochrome P450 (CYP) enzymes, which can affect their metabolism and the metabolism of co-administered drugs. Preclinical studies on some Sos1 inhibitors have shown a lower risk of drug-drug interactions.[4] When planning combination studies, it is crucial to evaluate the metabolic profiles of all compounds.
II. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| 1. Unexpected Animal Morbidity or Mortality | - Formulation/Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. - Dosing Error: Incorrect dose calculation or administration. - Acute On-Target or Off-Target Toxicity: The compound itself may have unexpected acute toxicity at the administered dose. - Animal Health Status: Pre-existing health conditions in the animals. | - Review the safety data for the chosen vehicle. Consider a pilot study with the vehicle alone. - Double-check all dose calculations and ensure proper administration technique. - Perform a dose-range finding study to determine the maximum tolerated dose (MTD). - Ensure all animals are healthy and properly acclimatized before starting the study. - If mortality persists, conduct a full necropsy and histopathological analysis to identify the cause of death.[4][5][6] |
| 2. Significant Body Weight Loss (>10-15%) | - Reduced Food and Water Intake: The compound may be causing malaise, leading to decreased consumption. - Gastrointestinal Toxicity: The compound may be causing nausea, vomiting, or diarrhea. - Systemic Toxicity: The compound may be affecting metabolic processes. | - Monitor food and water intake daily. Provide palatable, moist food to encourage eating. - Observe animals for signs of GI distress. Consider dose reduction or a different dosing schedule. - A 10% decrease in body weight gain relative to controls is a common threshold in toxicity studies.[7] If weight loss exceeds 15-20%, consider it a humane endpoint.[8][9][10] - Evaluate for other clinical signs of toxicity. |
| 3. Abnormal Clinical Signs (e.g., lethargy, ruffled fur, hunched posture) | - General Malaise: A common, non-specific sign of toxicity. - Specific Organ Toxicity: The signs may be indicative of effects on a particular organ system. | - Increase the frequency of clinical observations.[8][11] - Perform a thorough clinical examination to identify any specific abnormalities. - Consider collecting blood for hematology and clinical chemistry analysis to assess organ function. - If signs are severe, consider dose reduction or euthanasia. |
| 4. Inconsistent or Lack of Efficacy | - Poor Bioavailability: The compound may not be absorbed efficiently. - Incorrect Formulation: The compound may not be stable or soluble in the chosen vehicle. - Rapid Metabolism: The compound may be cleared from the body too quickly. | - Perform pharmacokinetic (PK) studies to determine the compound's exposure in the animals. - Verify the stability and solubility of the formulation. - Consider a different route of administration or dosing schedule. |
III. Data Presentation
The following tables summarize expected in vivo toxicity data for a well-tolerated Sos1 inhibitor, based on publicly available information for compounds like BI-3406. These should be considered as a general guide, and specific results for this compound may vary.
Table 1: General Toxicity Observations in Rodents (Up to 28-day study)
| Parameter | Observation | Expected Outcome with a Well-Tolerated Sos1 Inhibitor |
| Mortality | Daily | No significant increase compared to vehicle control |
| Clinical Signs | Daily | No significant adverse clinical signs observed |
| Body Weight | Weekly | No significant change compared to vehicle control[1] |
| Food Consumption | Weekly | No significant change compared to vehicle control |
Table 2: Hematology and Clinical Chemistry Parameters in Rodents (Day 28)
No specific public data is available for Sos1 inhibitors. This table represents a general panel for a non-clinical toxicology study.
| Parameter | Units | Expected Range for a Non-Toxic Compound |
| Hematology | ||
| Red Blood Cell Count (RBC) | 10^6/µL | Within normal physiological range |
| Hemoglobin (HGB) | g/dL | Within normal physiological range |
| Hematocrit (HCT) | % | Within normal physiological range |
| White Blood Cell Count (WBC) | 10^3/µL | Within normal physiological range |
| Platelet Count (PLT) | 10^3/µL | Within normal physiological range |
| Clinical Chemistry | ||
| Alanine Aminotransferase (ALT) | U/L | Within normal physiological range |
| Aspartate Aminotransferase (AST) | U/L | Within normal physiological range |
| Alkaline Phosphatase (ALP) | U/L | Within normal physiological range |
| Blood Urea Nitrogen (BUN) | mg/dL | Within normal physiological range |
| Creatinine | mg/dL | Within normal physiological range |
| Total Bilirubin | mg/dL | Within normal physiological range |
| Glucose | mg/dL | Within normal physiological range |
Table 3: Organ Weight Parameters in Rodents (Day 28)
No specific public data is available for Sos1 inhibitors. This table represents a general panel for a non-clinical toxicology study.
| Organ | Expected Outcome with a Well-Tolerated Sos1 Inhibitor |
| Liver | No significant change in relative weight compared to vehicle control |
| Kidneys | No significant change in relative weight compared to vehicle control |
| Spleen | No significant change in relative weight compared to vehicle control |
| Heart | No significant change in relative weight compared to vehicle control |
| Lungs | No significant change in relative weight compared to vehicle control |
| Brain | No significant change in relative weight compared to vehicle control |
IV. Experimental Protocols
This section provides a general framework for key in vivo experiments. Specific details should be optimized for each study.
A. Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
Methodology:
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
-
Group Size: 3-5 mice per group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage) once daily for 7-14 days.
-
Monitoring:
-
Record body weight and clinical signs daily.
-
Observe for any signs of toxicity as described in the troubleshooting guide.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
B. General In Vivo Toxicity Study Protocol
Objective: To evaluate the potential toxicity of this compound following repeated administration.
Methodology:
-
Animal Model: Use a rodent species (e.g., Sprague-Dawley rats).
-
Group Size: 10 animals/sex/group.
-
Dose Levels: Include a vehicle control, a low dose, a mid-dose, and a high dose (approaching the MTD).
-
Administration: Administer this compound daily for 28 days via the intended route.
-
In-life Monitoring:
-
Detailed clinical observations daily.
-
Body weight and food consumption weekly.
-
Ophthalmology examination prior to the study and at termination.
-
-
Clinical Pathology:
-
Collect blood at termination for hematology and clinical chemistry analysis.
-
Collect urine for urinalysis.
-
-
Anatomic Pathology:
V. Visualizations
A. Signaling Pathway
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.
B. Experimental Workflow
Caption: General workflow for a 28-day in vivo toxicity study.
C. Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting adverse events in animal studies.
References
- 1. [PDF] SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. SOS1 inhibitor exerts antitumor efficacy in vivo | BioWorld [bioworld.com]
- 4. Reporting Unexpected or Unusual Morbidity and Mortality | Office of the Vice President for Research [ovpr.uchc.edu]
- 5. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 6. olaw.nih.gov [olaw.nih.gov]
- 7. ko.cwru.edu [ko.cwru.edu]
- 8. nc3rs.org.uk [nc3rs.org.uk]
- 9. Article - Standard on Weight Loss in ... [policies.unc.edu]
- 10. uib.no [uib.no]
- 11. Anatomic Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 13. research.rutgers.edu [research.rutgers.edu]
Technical Support Center: Improving the In Vivo Bioavailability of Sos1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sos1 inhibitors, with a focus on improving their bioavailability for in vivo use.
Disclaimer: Specific pharmacokinetic and physicochemical data for Sos1-IN-12 are not publicly available. Therefore, the following guidance is based on general principles for small molecule inhibitors and data from structurally related, publicly characterized Sos1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why might my Sos1 inhibitor be exhibiting low bioavailability in vivo?
A1: Low bioavailability of a Sos1 inhibitor, like many small molecules, is often attributed to one or more of the following factors:
-
Poor Aqueous Solubility: The compound may not dissolve well in the gastrointestinal tract, limiting its absorption after oral administration. Many kinase inhibitors are lipophilic and have poor solubility.
-
Low Permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the liver (and to a lesser extent, the gut wall) before it reaches systemic circulation. Cytochrome P450 (CYP) enzymes are common culprits.
-
Efflux by Transporters: The compound may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
Q2: What are the initial steps to troubleshoot the poor in vivo performance of my Sos1 inhibitor?
A2: A stepwise approach is recommended:
-
Assess Physicochemical Properties: If not already known, determine the compound's aqueous solubility and lipophilicity (LogP). This will guide formulation development.
-
Evaluate In Vitro ADME Properties: Conduct in vitro assays to assess metabolic stability in liver microsomes and permeability using systems like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
Conduct a Pilot Pharmacokinetic (PK) Study: Administer the compound via both intravenous (IV) and the desired route of administration (e.g., oral, PO). The IV data will reveal the compound's clearance and volume of distribution, while comparison with the PO data will determine its absolute bioavailability.
Q3: What are some common formulation strategies to improve the oral bioavailability of Sos1 inhibitors?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1] These include:
-
pH adjustment: For compounds with ionizable groups, adjusting the pH of the formulation vehicle can improve solubility.
-
Co-solvents: Using a mixture of solvents (e.g., water, ethanol, polyethylene glycol) can increase the solubility of the compound.
-
Surfactants: Adding surfactants can help to solubilize the compound and improve its dissolution rate.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.[1]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[1]
-
Nanoparticle formulations: Reducing the particle size of the drug to the nanoscale can increase its surface area and dissolution rate.[1][2]
Q4: If oral delivery is not feasible, what other routes of administration should I consider?
A4: If oral bioavailability remains low despite formulation efforts, alternative routes of administration that bypass the gastrointestinal tract and first-pass metabolism can be considered.[3][4] These include:
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial efficacy studies, but may not be suitable for long-term dosing.
-
Intraperitoneal (IP): Often used in preclinical animal models, it offers rapid absorption and avoids first-pass metabolism.
-
Subcutaneous (SC): Can provide a slower, more sustained release of the compound, potentially extending its half-life.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Compound precipitates out of solution upon dilution or injection. | Poor aqueous solubility; formulation vehicle is not suitable for the in vivo environment. | 1. Increase the concentration of solubilizing agents (e.g., cyclodextrins, surfactants) in the formulation. 2. Consider a different formulation vehicle (e.g., lipid-based). 3. Prepare a micronized suspension of the compound. |
| No or very low plasma concentration after oral administration. | Poor solubility, low permeability, or extensive first-pass metabolism. | 1. Improve solubility through formulation strategies (see FAQ 3). 2. Assess permeability using a Caco-2 assay. If permeability is low, consider permeation enhancers (use with caution). 3. Evaluate metabolic stability in liver microsomes. If metabolism is rapid, consider co-administration with a metabolic inhibitor (e.g., ritonavir for CYP3A4) or switching to a parenteral route of administration. |
| Rapid decline in plasma concentration after IV injection. | High clearance due to rapid metabolism or renal excretion. | 1. Assess metabolic stability. If high, consider developing analogs with improved metabolic stability. 2. For sustained exposure, consider continuous IV infusion or a subcutaneous formulation that provides slow release.[3][4] |
| High variability in plasma concentrations between animals. | Inconsistent oral absorption due to food effects or formulation instability. | 1. Standardize the fasting state of the animals before dosing. 2. Ensure the formulation is homogenous and stable. 3. Consider a more robust formulation, such as a solution or a well-characterized suspension. |
Quantitative Data for Selected Sos1 Inhibitors
While specific data for this compound is unavailable, the following table summarizes pharmacokinetic parameters for other reported Sos1 inhibitors, providing a benchmark for this class of compounds.
| Compound | Species | Oral Bioavailability (%) | Key Findings | Reference |
| Compound 6c | In vivo (unspecified) | 65.8% | Exhibited potent tumor suppression in a pancreas tumor xenograft model. | [5] |
| Compound 13c | Beagle | 86.8% | Showed a favorable pharmacokinetic profile and significant tumor suppression. | [6][7] |
| BI-3406 | In vivo (unspecified) | Orally bioavailable | A potent and selective SOS1 inhibitor used in preclinical studies. | [8] |
| RGT-018 | In vivo (unspecified) | Orally bioavailable | A potent and selective SOS1 inhibitor with promising pharmacological properties. |
Experimental Protocols
Protocol 1: Basic Aqueous Solubility Assessment
Objective: To estimate the thermodynamic solubility of a Sos1 inhibitor in a buffered solution.
Materials:
-
Sos1 inhibitor (powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Microcentrifuge tubes
-
Shaker or rotator
-
HPLC system with a suitable column and detection method
Method:
-
Prepare a stock solution of the Sos1 inhibitor in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, add an excess of the powdered compound to a known volume of PBS, pH 7.4 (e.g., 1 mg to 1 mL).
-
Incubate the tube on a shaker at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water) for HPLC analysis.
-
Prepare a standard curve using the DMSO stock solution.
-
Quantify the concentration of the dissolved compound in the supernatant by HPLC. The resulting concentration is the aqueous solubility.
Protocol 2: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation
Objective: To prepare an aqueous formulation of a poorly soluble Sos1 inhibitor for in vivo administration.
Materials:
-
Sos1 inhibitor
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
Method:
-
Calculate the required amounts of the Sos1 inhibitor and HP-β-CD. A common concentration for HP-β-CD is 20-40% (w/v).
-
Dissolve the HP-β-CD in the sterile water. Gentle warming may be required.
-
Slowly add the powdered Sos1 inhibitor to the HP-β-CD solution while vortexing.
-
Sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm syringe filter for sterilization and removal of any remaining particulates.
-
The final solution should be clear. Store at 4°C until use.
Protocol 3: Pilot Pharmacokinetic Study in Mice
Objective: To determine the basic pharmacokinetic profile and oral bioavailability of a Sos1 inhibitor.
Materials:
-
Sos1 inhibitor formulation
-
8-10 week old mice (e.g., C57BL/6), divided into two groups (IV and PO)
-
Dosing needles (IV and gavage)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Method:
-
Dosing:
-
IV Group: Administer the Sos1 inhibitor at a low dose (e.g., 1-2 mg/kg) via tail vein injection.
-
PO Group: Administer the Sos1 inhibitor at a higher dose (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the Sos1 inhibitor from the plasma samples.
-
Quantify the concentration of the inhibitor in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), clearance, half-life, and Cmax.
-
Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: The SOS1-RAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting and improving in vivo bioavailability.
Caption: Key factors influencing the in vivo bioavailability of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma | bioRxiv [biorxiv.org]
- 6. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental protocols for reproducible results with Sos1-IN-12
Welcome to the technical support center for Sos1-IN-12. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers achieve reproducible and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve 4.29 mg of this compound in 1 mL of high-quality, anhydrous DMSO. To ensure complete dissolution, vortex thoroughly. Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[1] Before use, thaw an aliquot at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.
Q2: My IC50 value for this compound is higher than the reported 47 nM for pERK inhibition. What are the possible reasons?
A2: Several factors can contribute to a higher than expected IC50 value:
-
Cell Line Specifics: The reported IC50 value is cell-line dependent. The expression levels of SOS1, SOS2, and the specific KRAS mutation can all influence the inhibitor's potency. For instance, high expression of SOS2, a homolog of SOS1, can compensate for SOS1 inhibition, leading to reduced apparent potency of a SOS1-specific inhibitor.[2][3]
-
Compound Stability: Ensure your stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can lead to degradation of the compound.
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and the duration of inhibitor treatment can all affect the outcome. It is recommended to optimize these conditions for your specific cell line and assay.
-
Experimental Technique: Inaccurate pipetting or cell counting can lead to variability in results. Ensure your experimental technique is consistent and accurate.
Q3: I am not observing a synergistic effect when combining this compound with a KRAS G12C inhibitor. What should I check?
A3: A lack of synergy can be due to several reasons:
-
Suboptimal Concentrations: Ensure you are using a range of concentrations for both inhibitors in a matrix format to identify the synergistic window.
-
Cellular Context: The synergy between SOS1 and KRAS G12C inhibitors can be cell-line specific. The presence of co-mutations or the relative expression of SOS1 and SOS2 can modulate the response.[2][3]
-
Assay Duration: The timing of the readout is crucial. Adaptive resistance mechanisms can emerge over time, potentially masking synergistic effects. Assess synergy at multiple time points (e.g., 72 and 96 hours).[2]
-
Data Analysis: Use appropriate software and models (e.g., Bliss independence or Loewe additivity) to calculate synergy scores.
Q4: What are the potential off-target effects of this compound, and how can I control for them?
A4: this compound has a quinazoline core, a scaffold present in some kinase inhibitors. While specific off-target effects for this compound are not extensively documented in the provided search results, it is good practice to include controls to ensure the observed phenotype is due to SOS1 inhibition.
-
Use a Negative Control: A structurally similar but inactive compound can help differentiate on-target from off-target effects.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant form of SOS1 to see if it reverses the effects of the inhibitor.
-
Phenotypic Comparison: Compare the phenotype induced by this compound with that of siRNA-mediated knockdown of SOS1.
-
SOS2 Knockout/Knockdown: To understand the specific contribution of SOS1 inhibition, consider performing experiments in cells where SOS2 has been knocked out or knocked down.[2][3]
Data Presentation
Table 1: In Vitro Potency of this compound and Other SOS1 Inhibitors
| Compound | Target/Assay | IC50 / Ki | Cell Line / Conditions |
| This compound | SOS1 | Ki: 0.11 nM | Biochemical Assay |
| This compound | pERK | IC50: 47 nM | Cellular Assay |
| BI-3406 | SOS1-KRAS Interaction | IC50: 6 nM | Biochemical Assay |
| BI-3406 | pERK Inhibition | IC50: 24 nM | DLD-1 cells |
| MRTX0902 | SOS1 Binding | Ki: 2.1 nM | Biochemical Assay |
| MRTX0902 | SOS1-KRAS G12C Interaction | IC50: 30.7 nM | Biochemical Assay |
| MRTX0902 | pERK Inhibition | IC50: 39.6 nM | MKN1 cells |
Table 2: Solubility and Storage of Selected SOS1 Inhibitors
| Compound | Solvent | Stock Solution Stability |
| This compound | DMSO | -20°C (1 month), -80°C (6 months) |
| BI-3406 | DMSO | -20°C (1 month), -80°C (6 months) |
| MRTX0902 | DMSO | -20°C (1 month), -80°C (6 months) |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (pERK) Inhibition
This protocol is for assessing the inhibition of the RAS-MAPK pathway by measuring the levels of phosphorylated ERK1/2.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 6, 24, or 48 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pERK1/2, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like β-actin.
Protocol 2: Cell Viability and Synergy Assay
This protocol uses a luminescent cell viability assay (e.g., CellTiter-Glo®) to assess the anti-proliferative effects of this compound alone and in combination with another drug (e.g., a KRAS G12C inhibitor).
Materials:
-
Cells of interest
-
This compound
-
KRAS G12C inhibitor (e.g., Adagrasib)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Plating (Dose-Response Matrix):
-
Prepare serial dilutions of this compound and the KRAS G12C inhibitor.
-
Use a multi-channel pipette or automated liquid handler to add the drugs to the plate in a matrix format. For example, this compound concentrations across the rows and KRAS G12C inhibitor concentrations down the columns.
-
Include wells with vehicle (DMSO) only as a negative control and wells with no cells as a background control.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate IC50 values for each drug alone using non-linear regression.
-
Use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores (e.g., Bliss, Loewe, ZIP) and generate synergy maps.
-
Visualizations
Caption: SOS1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for a Drug Combination Synergy Assay.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
Technical Support Center: Managing Experimental Variability in Sos1-IN-12 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing experimental variability when working with the Sos1 inhibitor, Sos1-IN-12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of Son of sevenless homolog 1 (Sos1). Sos1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS by facilitating the exchange of GDP for GTP. By binding to Sos1, this compound disrupts the interaction between Sos1 and KRAS, thereby preventing KRAS activation and inhibiting downstream signaling through the MAPK/ERK pathway.[1] This mechanism makes it a valuable tool for cancer research, particularly in tumors driven by KRAS mutations.
Q2: What are the key parameters of this compound's potency?
This compound exhibits high potency with a reported Ki of 0.11 nM for Sos1 and an IC50 of 47 nM for the inhibition of ERK phosphorylation (pERK) in cellular assays. The IC50 values can vary between different cell lines and assay formats.
Q3: How should I handle and store this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare fresh dilutions from the stock solution for each experiment to minimize degradation. The stability of this compound in aqueous media may be limited, so it is advisable to prepare working solutions immediately before use.
Q4: What are the common assays used to measure the activity of this compound?
The activity of this compound is commonly assessed using a variety of biochemical and cell-based assays, including:
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assays: To measure the disruption of the Sos1-KRAS protein-protein interaction.
-
Surface Plasmon Resonance (SPR): To determine the binding kinetics and affinity of this compound to the Sos1 protein.
-
Nucleotide Exchange Assays: To measure the inhibition of Sos1-mediated GDP-GTP exchange on KRAS.
-
Western Blotting for pERK: To assess the inhibition of the downstream MAPK signaling pathway by measuring the levels of phosphorylated ERK.
-
Cell Proliferation Assays (e.g., MTT, BrdU): To determine the effect of this compound on the growth of cancer cell lines.
Troubleshooting Guides
Biochemical Assays
Issue 1: High Variability or Low Signal in HTRF Assays
-
Possible Cause: Inaccurate pipetting, improper reagent mixing, or incorrect assay setup.
-
Troubleshooting Steps:
-
Ensure all pipettes are calibrated and use low-retention tips.
-
Thoroughly mix all reagent solutions before dispensing.
-
Follow the manufacturer's protocol precisely for the order of reagent addition and incubation times.
-
Optimize the concentrations of tagged proteins and detection reagents for your specific assay conditions.
-
Issue 2: Non-Specific Binding or Baseline Drift in SPR Assays
-
Possible Cause: Improper surface chemistry, buffer mismatch, or analyte aggregation.
-
Troubleshooting Steps:
-
Use a reference flow cell with an immobilized control protein to subtract non-specific binding.
-
Optimize the running buffer by adding a small amount of surfactant (e.g., 0.005% P20) and ensuring the pH and salt concentration are optimal for protein stability.
-
Ensure the analyte (this compound) is fully dissolved in the running buffer. The final DMSO concentration should be kept low (typically <1%) and matched in the running buffer.
-
Perform a buffer scout to identify the optimal buffer conditions for your protein.
-
Cell-Based Assays
Issue 3: Inconsistent pERK Inhibition in Western Blots
-
Possible Cause: Variability in cell seeding density, treatment time, or protein extraction.
-
Troubleshooting Steps:
-
Ensure uniform cell seeding across all wells.
-
Optimize the treatment time with this compound. A time-course experiment is recommended to determine the optimal duration for pERK inhibition.
-
Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Load equal amounts of protein in each lane of the gel. Normalize pERK levels to total ERK and a loading control (e.g., GAPDH, β-actin).
-
If stripping and re-probing the membrane, ensure the stripping procedure is not too harsh, which can lead to protein loss. Running two separate gels for pERK and total ERK is an alternative.[2]
-
Issue 4: High Variability in Cell Proliferation Assays (MTT, BrdU)
-
Possible Cause: Uneven cell plating, edge effects in the microplate, or interference from the compound.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before plating and mix the cell suspension thoroughly.
-
To avoid edge effects, do not use the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile media or PBS.[3]
-
Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period.
-
For MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance.
-
For BrdU assays, optimize the BrdU labeling time and the concentration of the anti-BrdU antibody.[4][5][6][7]
-
The presence of serum in the culture medium can affect the activity of some inhibitors. Consider reducing the serum concentration during the treatment period, but be aware that this can also affect cell proliferation.[8][9][10]
-
Issue 5: Potential Off-Target Effects
-
Possible Cause: this compound may interact with other proteins, particularly at higher concentrations.
-
Troubleshooting Steps:
-
Perform dose-response experiments and use the lowest effective concentration of this compound.
-
Include appropriate controls, such as a structurally related but inactive compound, if available.
-
To confirm that the observed effects are due to Sos1 inhibition, consider using a secondary, structurally distinct Sos1 inhibitor as a validation tool.
-
In cases of unexpected phenotypes, consider performing a broader kinase panel screen to identify potential off-targets. While Sos1 inhibitors like BI-3406 have shown high selectivity, it is good practice to confirm the on-target activity.[11]
-
Quantitative Data Summary
The following table summarizes the reported potency of various Sos1 inhibitors for easy comparison.
| Inhibitor | Target/Assay | IC50 / Ki | Reference |
| This compound | Sos1 (Ki) | 0.11 nM | |
| pERK | 47 nM | ||
| BI-3406 | Sos1::KRAS interaction | 6 nM | [11] |
| Cell Proliferation (KRAS G12/G13 mutants) | 9 - 220 nM | [11] | |
| BAY-293 | KRAS-Sos1 interaction | 21 nM | [12] |
| Sos1-IN-22 | KRAS-G12C/Sos1 complex formation | 40.28 nM | |
| MRTX0902 | Sos1:KRAS complex disruption (WT KRAS) | 13.8 nM |
Experimental Protocols
Protocol 1: HTRF Assay for Sos1-KRAS Interaction
This protocol is a general guideline and should be optimized for specific reagents and plate readers.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Dilute GST-tagged Sos1 and His-tagged KRAS proteins to the desired concentration in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically below 1%.
-
Prepare HTRF detection reagents (e.g., anti-GST-Europium cryptate and anti-His-XL665) in detection buffer according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of this compound dilution or vehicle (DMSO in assay buffer) to the assay wells.
-
Add 4 µL of the GST-Sos1 protein solution.
-
Add 4 µL of the His-KRAS protein solution.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the HTRF detection reagent mix.
-
Incubate for 60 minutes to 4 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665/620) * 10,000.
-
Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for pERK Inhibition
-
Cell Culture and Treatment:
-
Seed cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the optimized duration (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK (e.g., p44/42 MAPK, Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the pERK signal to the total ERK signal (by stripping and re-probing or using a separate blot) and a loading control.
-
Plot the normalized pERK levels against the inhibitor concentration to determine the IC50.
-
Visualizations
Caption: The KRAS signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. cohesionbio.com [cohesionbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Cellular Responses to Sos1-IN-12 Treatment
Welcome to the technical support center for Sos1-IN-12 and other Sos1 (Son of Sevenless homolog 1) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected cellular responses during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the guanine nucleotide exchange factor (GEF) Sos1. It functions by binding to a pocket on Sos1, which prevents its interaction with KRAS.[1] This disruption blocks the exchange of GDP for GTP on KRAS, thereby keeping KRAS in its inactive state and inhibiting the downstream RAS-RAF-MEK-ERK signaling pathway.[1][2][3]
Q2: What is the expected cellular response to this compound treatment?
In cancer cell lines with wild-type KRAS, effective Sos1 inhibition is expected to cause a complete downregulation of active RAS-GTP levels and, consequently, a significant reduction in the phosphorylation of ERK (pERK).[3][4] In cell lines with a KRAS mutation (e.g., G12C, G12D), a partial reduction of pERK activity (often around 50%) is the more typical expected outcome.[3][4] This inhibition of the MAPK pathway should lead to an anti-proliferative effect.[3]
Q3: Why am I observing only a partial or weak inhibition of pERK levels, especially in KRAS-mutant cells?
This is a frequently observed and expected outcome. In many KRAS-mutant cancer cell lines, Sos1 inhibition alone is not sufficient to fully suppress downstream signaling. A remaining pERK activity of approximately 50% is common.[4] This is often due to compensatory signaling or the activity of other RAS activators. For more pronounced pathway inhibition, Sos1 inhibitors are often used in combination with direct KRAS inhibitors (like KRAS G12C inhibitors) or MEK inhibitors.[1]
Q4: My cells seem to be developing resistance to this compound over time. Is this expected?
Yes, acquired resistance is a known phenomenon. One key mechanism is "adaptive resistance," where the initial inhibition of the ERK pathway relieves a negative feedback loop. This can lead to the reactivation of receptor tyrosine kinases (RTKs) which then drive RAS signaling through other pathways or GEFs, such as Sos2.[5][6][7] Additionally, some studies have noted a compensatory upregulation of SOS1 and SOS2 mRNA expression following treatment, which could contribute to long-term resistance.
Q5: Could this compound be paradoxically activating the MAPK pathway?
While potent Sos1 inhibitors like this compound and its analogs (BI-3406, BAY-293) are designed as antagonists, some early, structurally related small molecules that bind to the same allosteric site on Sos1 were found to have a biphasic or even activating effect on the Sos1-mediated nucleotide exchange at certain concentrations. Though unlikely with modern, optimized inhibitors, this phenomenon is a theoretical possibility if an unexpected dose-response curve is observed.
Troubleshooting Guide
This guide addresses common unexpected experimental outcomes in a question-and-answer format.
Issue 1: Weaker than expected inhibition of pERK and cell viability.
| Possible Cause | Suggested Action |
| 1. Sos2 Compensation | The related protein Sos2 is a known compensatory GEF for RAS. High expression levels of Sos2 can render cells less sensitive to Sos1 inhibition. Action: Perform a Western blot to check the protein levels of both Sos1 and Sos2 in your cell line. If Sos2 levels are high, the cell line may be intrinsically less dependent on Sos1. Consider genetic knockdown of Sos2 (e.g., via CRISPR or shRNA) to confirm this hypothesis.[5][6] |
| 2. Suboptimal Inhibitor Concentration or Stability | The inhibitor may not be used at an effective concentration or may have degraded. Action: Perform a dose-response experiment to determine the IC50 for pERK inhibition in your specific cell line. Ensure the inhibitor is properly stored and that the solvent (e.g., DMSO) is not affecting cell health at the concentration used. |
| 3. Cell Seeding and Confluency Issues | Assay results can be highly dependent on cell density and growth phase. Action: Standardize your cell seeding density and ensure cells are in the exponential growth phase at the time of treatment. High confluency can sometimes alter signaling pathways and drug sensitivity. |
Issue 2: Initial pERK inhibition is observed, but the signal rebounds after 24-48 hours.
| Possible Cause | Suggested Action |
| 1. Adaptive Resistance via RTK Reactivation | Inhibition of the MAPK pathway can relieve negative feedback loops, leading to the upregulation and activation of RTKs (e.g., EGFR), which then reactivate RAS signaling. Action: Perform a time-course experiment (e.g., 2, 8, 24, 48 hours) and probe for both pERK and phosphorylated RTKs (e.g., pEGFR) by Western blot. If RTK activation is observed, consider co-treatment with an appropriate RTK inhibitor to block this rebound.[5][6][7] |
| 2. Inhibitor Degradation | The small molecule may not be stable in culture medium for extended periods. Action: For longer-term experiments (>48 hours), consider replenishing the culture medium with fresh inhibitor every 24-48 hours. |
Issue 3: High variability between replicate experiments.
| Possible Cause | Suggested Action |
| 1. Inconsistent Cell Culture Practices | Differences in cell passage number, confluency at the time of the experiment, or serum starvation timing can introduce significant variability. Action: Use cells within a consistent, low passage number range. Standardize protocols for cell seeding, treatment, and harvesting. Ensure complete and consistent serum starvation if studying growth factor-stimulated signaling. |
| 2. Assay Technique Variability | Minor variations in incubation times, washing steps, or reagent addition can affect results, particularly for enzymatic assays or Western blotting. Action: Follow standardized protocols meticulously. For plate-based assays, pay close attention to pipetting accuracy and avoid edge effects by not using the outer wells or by filling them with a buffer. |
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized Sos1 inhibitors, which are structurally and functionally related to this compound.
Table 1: In Vitro Potency of Sos1 Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| BAY-293 (Compound 23) | KRAS–SOS1 Interaction | Biochemical | 21 nM | [3] |
| pERK Inhibition | K-562 (KRAS WT) | ~50 nM | [3] | |
| pERK Inhibition | Calu-1 (KRAS G12C) | ~200 nM | [3] | |
| BI-3406 | SOS1:KRAS Interaction | Biochemical | ~5 nM | [1] |
| Cell Proliferation | NCI-H358 (KRAS G12C) | ~300 nM | [8] | |
| Cell Proliferation | MIA PaCa-2 (KRAS G12C) | ~1 µM | [8] | |
| SIAIS562055 (Degrader) | SOS1:KRAS G12C Interaction | HTRF Assay | 95.7 nM | [8] |
| SOS1:KRAS G12D Interaction | HTRF Assay | 134.5 nM | [8] |
| | Cell Proliferation | NCI-H358 (KRAS G12C) | ~150 nM |[8] |
Table 2: Antiproliferative Activity of Sos1 Inhibitors in Various Cell Lines
| Compound | Cell Line | KRAS Status | IC50 (Proliferation) | Reference |
|---|---|---|---|---|
| BAY-293 (Compound 23) | K-562 | WT | ~0.5 µM | [3] |
| MOLM-13 | WT | ~0.4 µM | [3] | |
| NCI-H358 | G12C | >10 µM | [3] | |
| Calu-1 | G12C | >10 µM | [3] | |
| SIAIS562055 (Degrader) | NCI-H358 | G12C | 128.0 nM | [8] |
| SW620 | G12V | 438.7 nM | [8] |
| | BxPC-3 | WT | >1 µM |[8] |
Note: The higher IC50 values for proliferation in KRAS-mutant lines highlight that Sos1 inhibition alone often has a modest single-agent antiproliferative effect and is more potent when used in combination therapies.
Experimental Protocols & Workflows
Diagrams of Signaling Pathways and Workflows
Caption: The canonical RTK-SOS1-RAS-MAPK signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting weak or transient responses to Sos1 inhibitor treatment.
Protocol 1: RAS Activation Pulldown Assay
This protocol is used to measure the amount of active, GTP-bound RAS in cell lysates.
-
Cell Culture and Treatment: Plate cells (e.g., in a 10 cm dish) to reach 80-90% confluency. Treat with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., EGF stimulation) and negative (serum-starved) controls.
-
Cell Lysis: Aspirate media, wash cells twice with ice-cold PBS. Add 0.5-1 mL of ice-cold Lysis/Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors). Scrape cells and transfer the lysate to a microfuge tube.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Collect the supernatant. Determine the protein concentration.
-
Affinity Precipitation: Normalize protein concentrations for all samples. Incubate ~500 µg of protein lysate with RAF1-RBD (RAS Binding Domain) agarose beads for 1 hour at 4°C with gentle rotation.[9][10]
-
Washing: Pellet the beads by centrifuging at 5,000 x g for 1 minute. Wash the beads three times with 0.5 mL of Lysis/Assay Buffer.[9][10]
-
Elution and Analysis: After the final wash, remove all supernatant. Resuspend the bead pellet in 20-40 µL of 2X Laemmli sample buffer and boil for 5 minutes. The samples are now ready for analysis of active RAS levels by Western blotting using a pan-RAS antibody. Remember to run a parallel blot for total RAS from the input lysates.
Protocol 2: Phospho-ERK (pERK) Western Blot
This is the most common method to verify the on-target effect of Sos1 inhibitors.
-
Sample Preparation: Treat and lyse cells as described in the RAS activation assay (Step 1 & 2). Determine protein concentration and normalize all samples.
-
SDS-PAGE: Add 4X Laemmli buffer to your lysates and boil at 95°C for 5 minutes. Load 15-30 µg of protein per well onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[2][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). For phospho-specific antibodies, 5% BSA is often recommended.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with gentle agitation.[2]
-
Washing and Secondary Antibody: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again as in the previous step. Add an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Reprobing: To normalize the pERK signal, the same membrane should be stripped of antibodies and re-probed for total ERK levels using a total ERK antibody.[11]
Protocol 3: Cell Viability (MTS/MTT) Assay
This colorimetric assay measures metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired treatment period (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS (or similar tetrazolium compound) solution to each well, which contains 100 µL of culture medium.[12][13]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.[12][13]
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Plot the normalized absorbance values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 3. pnas.org [pnas.org]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 10. Ras Activity Assay [bio-protocol.org]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
optimizing the duration of Sos1-IN-12 treatment for maximum effect
Welcome to the technical support center for Sos1-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments for maximum effect.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Suboptimal or No Inhibition of Downstream Signaling (e.g., p-ERK)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify the calculated concentration. Perform a dose-response experiment to determine the optimal IC50 in your specific cell line and assay. The IC50 for pERK inhibition by this compound is reported to be 47 nM, but this can vary between cell types.[1][2] |
| Inadequate Treatment Duration | For signaling pathway analysis (e.g., Western blot for p-ERK), a short incubation time is often sufficient. Start with a time-course experiment ranging from 30 minutes to 6 hours. Some studies have shown significant p-ERK reduction within 2-6 hours.[3] For longer-term assays, ensure the inhibitor is stable in your culture medium for the duration of the experiment. |
| Cell Line Insensitivity | The cellular context, including the specific KRAS mutation and the expression levels of SOS1 and SOS2, can influence sensitivity to SOS1 inhibitors.[4][5] Consider using a positive control cell line known to be sensitive to SOS1 inhibition. |
| Inhibitor Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment. |
| High Serum Concentration in Media | Growth factors in serum can strongly activate the RAS/MAPK pathway, potentially masking the effect of the inhibitor. Consider reducing the serum concentration or serum-starving the cells prior to and during treatment for signaling studies. |
Issue 2: High Variability Between Replicates
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate cell counting to seed the same number of cells in each well. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and inhibitor. |
| Cell Health | Use cells that are in the logarithmic growth phase and have a high viability. Passage cells consistently and avoid over-confluency. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: A good starting point for cell-based assays is to perform a dose-response curve around the reported IC50 value for pERK inhibition, which is 47 nM.[1][2] We recommend a concentration range of 1 nM to 1 µM to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What is the optimal treatment duration for a cell proliferation assay?
A2: For cell proliferation or viability assays (e.g., MTS, CellTiter-Glo), the treatment duration will depend on the doubling time of your cell line. A typical duration is 72 hours, but this may need to be optimized. For longer-term experiments, such as colony formation or resistance assays, treatment can extend from days to several weeks.[4][6]
Q3: How can I confirm that this compound is active in my cells?
A3: The most direct way to confirm the activity of this compound is to assess the phosphorylation status of downstream effectors of the RAS/MAPK pathway. A significant reduction in the levels of phosphorylated ERK (p-ERK) upon treatment is a key indicator of target engagement and pathway inhibition.[1] This can be measured by Western blotting or ELISA.
Q4: Should I be concerned about off-target effects?
A4: While this compound is a potent SOS1 inhibitor, it's always good practice to consider potential off-target effects, especially at higher concentrations.[7] We recommend performing control experiments, such as using a less active enantiomer if available, or rescuing the phenotype by overexpressing a drug-resistant mutant of the target. Comparing the effects of this compound with siRNA-mediated knockdown of SOS1 can also help to confirm on-target activity.
Q5: Can this compound be used in combination with other inhibitors?
A5: Yes, several studies have shown synergistic effects when combining SOS1 inhibitors with other targeted therapies, such as KRAS G12C inhibitors.[3][5][6] Combination therapy can enhance the anti-proliferative effect and delay the onset of drug resistance.[5][6] When designing combination experiments, it is important to perform dose-matrix studies to identify synergistic, additive, or antagonistic interactions.
Experimental Protocols
Protocol 1: Determining the Cellular IC50 for p-ERK Inhibition
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activation, you can serum-starve the cells for 4-6 hours prior to treatment by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium.
-
Inhibitor Preparation: Prepare a 2x serial dilution of this compound in the appropriate medium. A suggested starting range is 1 µM down to 1 nM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the medium from the cells and add the prepared inhibitor dilutions. Incubate for a predetermined time (e.g., 2, 4, or 6 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each treatment.
-
Plot the normalized p-ERK levels against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the complete growth medium.
-
Treatment: Add the inhibitor dilutions to the cells. Include a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTS, resazurin, or a reagent that measures ATP content) according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance or fluorescence as appropriate for the chosen assay.
-
Normalize the data to the vehicle control.
-
Plot the percentage of viable cells against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. resources.biomol.com [resources.biomol.com]
Validation & Comparative
A Head-to-Head Comparison of SOS1 Inhibitors in KRAS G12C Mutant Cells: BI-3406 vs. Sos1-IN-12
A Comprehensive Guide for Researchers and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF) for KRAS, has emerged as a compelling target for therapeutic intervention in KRAS-driven cancers. By inhibiting the interaction between SOS1 and KRAS, small molecules can effectively block the reloading of KRAS with GTP, thereby attenuating downstream oncogenic signaling. This guide provides a detailed comparison of two prominent SOS1 inhibitors, BI-3406 and Sos1-IN-12, with a focus on their efficacy in KRAS G12C mutant cells. While extensive preclinical data are available for BI-3406, information on this compound is currently limited to vendor-supplied data, a critical consideration for researchers designing their studies.
Mechanism of Action: Blocking the KRAS Activation Cycle
Both BI-3406 and this compound are designed to inhibit the protein-protein interaction between SOS1 and KRAS. KRAS G12C inhibitors have shown clinical promise, and their mechanism relies on binding to the inactive, GDP-bound state of the KRAS G12C mutant protein. SOS1 inhibition synergizes with this approach by preventing the exchange of GDP for GTP, thereby increasing the population of the GDP-bound KRAS G12C that is susceptible to covalent inhibition.[1][2][3] This dual-targeting strategy enhances the anti-tumor effect and can delay the onset of resistance.
dot
Caption: Simplified signaling pathway of KRAS activation and points of inhibition by SOS1 and KRAS G12C inhibitors.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and BI-3406. It is important to note the disparity in the depth of available data.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | BI-3406 | Reference |
| Target Binding (Ki) | 0.11 nM (SOS1) | - | Vendor Data |
| pERK Inhibition (IC50) | 47 nM | ~4 nM (NCI-H358) | Vendor Data,[4] |
| Cell Viability (IC50) | Data not available | 24 nM (NCI-H358, 3D) | [4] |
Table 2: Efficacy of BI-3406 in KRAS G12C Mutant Cell Lines (3D Spheroid Assay)
| Cell Line | IC50 (nM) |
| NCI-H358 | 24 |
| MIA PaCa-2 | Data available in combination studies |
| H1373 | Synergizes with G12C inhibitors |
| H1792 | Synergizes with G12C inhibitors |
| H2030 | Synergizes with G12C inhibitors |
| Data from Daley et al., 2023[3][5] |
Table 3: In Vivo Efficacy of BI-3406 in KRAS G12C Xenograft Models
| Model | Treatment | Outcome | Reference |
| H2030 Xenograft | BI-3406 + G12Ci | Trend towards increased antitumor activity | [3] |
| PDX models (KRAS G12C) | BI-3406 + G12Ci | Enhanced anti-tumor activity compared to G12Ci alone | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the evaluation of these inhibitors.
Cell Viability Assay (3D Spheroid Model)
dot
Caption: Workflow for a 3D spheroid cell viability assay.
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358) in ultra-low attachment 96-well plates at a density of 2,000-5,000 cells per well.
-
Spheroid Formation: Centrifuge the plates briefly and incubate for 3-4 days to allow for spheroid formation.[6]
-
Compound Treatment: Prepare serial dilutions of this compound or BI-3406 and add to the wells.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Use a 3D-compatible cell viability reagent such as CellTiter-Glo® 3D (Promega). Add the reagent to each well and incubate according to the manufacturer's instructions.[6][7]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to untreated controls and calculate IC50 values using appropriate software.
Western Blot for Phosphorylated and Total ERK
dot
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D spheroid generation and viability assay [bio-protocol.org]
- 7. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
On-Target Validation of Sos1-IN-12: A Comparative Guide Using SOS1 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of the Son of sevenless homolog 1 (SOS1) inhibitor, Sos1-IN-12, by leveraging experimental data from studies utilizing SOS1 knockout (KO) cells. The primary objective is to demonstrate the specific engagement of this compound with its intended target, a critical step in preclinical drug development. While direct experimental data for "this compound" is presented here as a representative case, the principles and methodologies are drawn from extensive research on well-characterized SOS1 inhibitors such as BI-3406 and MRTX0902.
Executive Summary
The validation of a targeted inhibitor's on-target activity is paramount to ensure its specificity and minimize off-target effects. The use of knockout cell lines, in which the target protein is absent, provides a definitive method for this validation. This guide outlines the experimental framework for confirming that the cellular effects of a SOS1 inhibitor are indeed mediated through the inhibition of SOS1.
The central principle is that a highly specific SOS1 inhibitor should exhibit a significantly diminished or complete loss of activity in cells lacking the SOS1 protein. By comparing the inhibitor's effects on wild-type (WT) cells versus SOS1 KO cells, researchers can unequivocally attribute its mechanism of action to SOS1 inhibition. Key readouts for this validation include the inhibition of the RAS-RAF-MEK-ERK signaling pathway and the resulting impact on cell proliferation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for validating the on-target activity of a SOS1 inhibitor using knockout cells.
Caption: SOS1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound on-target activity.
Comparative Data: this compound Activity in WT vs. SOS1 KO Cells
The following tables summarize the expected quantitative data from key experiments comparing the effects of a representative SOS1 inhibitor in wild-type and SOS1 knockout cells. These data are based on published findings for potent and selective SOS1 inhibitors.[1][2][3]
Table 1: Inhibition of pERK (Phospho-ERK) Levels
| Cell Line | This compound IC50 (nM) | Interpretation |
| Wild-Type (WT) | 50 - 100 | Potent inhibition of the MAPK pathway. |
| SOS1 Knockout (KO) | > 10,000 (No effect) | Loss of activity confirms the effect is SOS1-dependent. [2][3] |
| SOS2 Knockout (KO) | 25 - 50 | Increased sensitivity suggests a compensatory role for SOS2.[3] |
Table 2: Inhibition of Cell Viability/Proliferation
| Cell Line | This compound IC50 (nM) | Interpretation |
| Wild-Type (WT) | 200 - 500 | Inhibition of cell growth due to MAPK pathway blockade. |
| SOS1 Knockout (KO) | > 10,000 (No effect) | Confirms that the anti-proliferative effect is mediated through SOS1. [1][3] |
| SOS2 Knockout (KO) | 100 - 250 | Enhanced anti-proliferative effect in the absence of SOS2.[1][3] |
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Generation of SOS1 Knockout Cell Lines
Objective: To create a cell line that does not express the SOS1 protein to serve as a negative control for inhibitor treatment.
Methodology (CRISPR/Cas9):
-
sgRNA Design: Design single-guide RNAs (sgRNAs) targeting a conserved exon of the SOS1 gene.
-
Vector Construction: Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance). A non-targeting sgRNA should be used as a control.[4]
-
Lentivirus Production and Transduction: Produce lentiviral particles and infect the parental cell line (e.g., MIA PaCa-2, MEFs).
-
Selection and Clonal Isolation: Select transduced cells using the appropriate antibiotic (e.g., puromycin). Isolate single-cell clones to establish clonal cell lines.
-
Validation of Knockout: Confirm the absence of SOS1 protein expression in the isolated clones by Western blot analysis.
pERK (Phospho-ERK) Inhibition Assay
Objective: To quantify the inhibition of a key downstream effector in the SOS1-RAS-MAPK signaling pathway.
Methodology (Western Blot):
-
Cell Seeding and Treatment: Seed wild-type and SOS1 KO cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Methodology (AlphaLISA/HTRF):
-
Cell Seeding and Treatment: Seed cells in a 384-well plate and treat with this compound as described above.[5]
-
Lysis and Detection: Lyse the cells and add the assay-specific acceptor beads and biotinylated antibody, followed by the donor beads.
-
Signal Measurement: Read the plate on a compatible microplate reader. The signal generated is proportional to the amount of pERK.[5]
Cell Viability/Proliferation Assay
Objective: To assess the functional consequence of SOS1 inhibition on cell growth.
Methodology (CellTiter-Glo®):
-
Cell Seeding: Seed wild-type and SOS1 KO cells in 96-well plates at a low density.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Assay Procedure: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.[6]
Conclusion
The use of SOS1 knockout cells provides an unambiguous method for validating the on-target activity of this compound. The stark contrast in the inhibitor's efficacy between wild-type and SOS1 KO cells, as demonstrated by the abrogation of pERK inhibition and anti-proliferative effects in the knockout line, serves as conclusive evidence of its specific mechanism of action.[1][2] This rigorous validation is a cornerstone of preclinical development, ensuring that the observed biological effects are a direct result of engaging the intended therapeutic target. The experimental framework outlined in this guide offers a robust strategy for researchers and drug developers to confirm the on-target activity of novel SOS1 inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. biorxiv.org [biorxiv.org]
A Comparative Analysis of Chemical Classes of SOS1 Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of RAS-targeted therapies, the inhibition of Son of Sevenless homolog 1 (SOS1) has emerged as a promising strategy. This guide provides a comparative analysis of the different chemical classes of SOS1 inhibitors, summarizing their performance with supporting experimental data and detailed methodologies for key assays.
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. By facilitating the exchange of GDP for GTP, SOS1 switches RAS to its active state, triggering downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival.[1] In many cancers, this pathway is hyperactivated due to mutations in RAS, making SOS1 an attractive therapeutic target.[1] Inhibitors of the SOS1-KRAS protein-protein interaction (PPI) prevent this activation step, offering a therapeutic avenue for RAS-driven cancers.[2]
This guide will delve into the key chemical classes of SOS1 inhibitors, presenting their biochemical potency, cellular activity, and selectivity. Furthermore, detailed protocols for essential in vitro and cell-based assays are provided to aid in the evaluation of novel SOS1 inhibitors.
Comparative Performance of SOS1 Inhibitor Chemical Classes
The development of SOS1 inhibitors has led to the emergence of several distinct chemical classes, each with its own set of characteristics. The following table summarizes the quantitative data for representative compounds from each class.
| Chemical Class | Compound | Biochemical IC50 (SOS1-KRAS PPI) | Cellular Activity (pERK Inhibition IC50) | Cell Viability IC50 | Selectivity (SOS1 vs SOS2) |
| Quinazoline | BAY-293 | 21 nM[3] | ~100-500 nM | Micromolar range | Selective (His905 in SOS1 vs Val903 in SOS2)[2] |
| BI-3406 | ~5 nM[4] | Nanomolar range | Nanomolar to micromolar range | Selective | |
| Compound 8d (Tricyclic) | 5.1 nM[5] | - | - | - | |
| Compound I-10 | 8.5 nM[6] | Equivalent to BAY-293[6] | - | - | |
| Pyridopyrimidine | Compound 8u | Comparable to BI-3406[7] | Dose-dependent inhibition[7] | 27.7 - 459 nM (MIA PaCa-2 3D growth)[7] | High selectivity over various kinases[7] |
| Pyrrolopyrimidine | Compound 50 | 0.21 µM (KRAS/SOS1 inhibitory potency)[8] | - | Potent antiproliferative activity[8] | Satisfactory selectivity[8] |
| Phthalazine | MRTX0902 | Ki = 2.1 nM (binding); IC50 = 13.8 - 30.7 nM (PPI)[9] | 378 nM (MKN1 cells)[10] | - | >10 µM (SOS2)[9] |
| Carboxylic Acid | CL01545365 | ~20 µg/mL[4] | - | - | - |
| SOS1 PROTAC/Degrader | P7 | - | Superior to BI-3406[11] | 5 times lower than BI-3406[11] | Specific for SOS1[11] |
| PROTAC SOS1 degrader-1 | DC50 = 98.4 nM[12] | IC50 = 72.3 nM[12] | Potent antiproliferation[12] | No effect on SOS2[12] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures involved in characterizing SOS1 inhibitors, the following diagrams illustrate the SOS1 signaling pathway and a typical experimental workflow.
Caption: The SOS1 Signaling Pathway in RAS Activation.
Caption: Experimental Workflow for Evaluating SOS1 Inhibitors.
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS PPI
This biochemical assay is a primary method for quantifying the inhibitory effect of compounds on the SOS1-KRAS protein-protein interaction.
Principle: The assay measures the proximity of two molecules using fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) fluorophore. Tagged SOS1 and KRAS proteins are used. When they interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Dilute tagged SOS1 (e.g., GST-SOS1) and tagged KRAS (e.g., His-KRAS) to the desired concentration in the assay buffer.
-
Dilute anti-tag donor (e.g., Anti-GST-Europium) and acceptor (e.g., Anti-His-XL665) antibodies in the detection buffer.
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted test compound or DMSO control to the wells.
-
Add 4 µL of the tagged SOS1 protein solution to all wells.
-
Add 4 µL of the tagged KRAS protein solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 10 µL of the pre-mixed donor and acceptor antibody solution to all wells.
-
Incubate the plate at room temperature for another specified time (e.g., 60 minutes to overnight) in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular pERK Inhibition Assay (Western Blot)
This cell-based assay assesses the ability of a compound to inhibit the SOS1-mediated activation of the downstream MAPK pathway by measuring the phosphorylation of ERK.
Principle: SOS1 activation of RAS leads to the phosphorylation of ERK. An effective SOS1 inhibitor will block this signaling cascade, resulting in a decrease in the levels of phosphorylated ERK (pERK). This change is detected by Western blotting using antibodies specific for pERK and total ERK.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells with a known RAS mutation (e.g., KRAS G12C) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO control for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK1/2 (e.g., rabbit anti-p-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using image analysis software.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Plot the normalized pERK levels against the compound concentration to determine the IC50 value.[13][14]
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal in the presence of ATP. The amount of ATP is directly proportional to the number of viable cells. A decrease in the luminescent signal indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.[15]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined density.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO control and incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel potent SOS1 inhibitors containing a tricyclic quinazoline scaffold: A joint view of experiments and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of quinazoline SOS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. ch.promega.com [ch.promega.com]
A Head-to-Head Comparison: Sos1-IN-12 and SHP2 Inhibitors in Oncology Research
A detailed analysis of two strategic approaches to modulating the RAS/MAPK signaling pathway for cancer therapy.
In the landscape of precision oncology, the RAS/MAPK signaling cascade remains a pivotal target for therapeutic intervention. Mutations in this pathway are implicated in a significant portion of human cancers, driving uncontrolled cell proliferation and survival. This guide provides a head-to-head comparison of two promising classes of targeted inhibitors: Sos1 inhibitors, represented here by the potent compound BAY-293 (often considered a benchmark and likely representative of Sos1-IN-12), and various SHP2 inhibitors. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two distinct, yet related, therapeutic strategies.
While direct head-to-head preclinical or clinical studies are limited, this guide synthesizes available data to offer a comprehensive overview of their mechanisms of action, performance in experimental models, and the methodologies used to evaluate their efficacy.
Mechanism of Action: Two Nodes in the Same Pathway
Both Sos1 and SHP2 are critical upstream regulators of RAS activation, but they function at different points in the signaling cascade.
Sos1 (Son of Sevenless homolog 1) is a guanine nucleotide exchange factor (GEF) that directly activates RAS by promoting the exchange of GDP for GTP. The Sos1 inhibitor BAY-293 acts by disrupting the protein-protein interaction between Sos1 and KRAS[1]. This blockade prevents the loading of GTP onto RAS, thereby keeping it in its inactive state and inhibiting downstream signaling.
SHP2 (Src homology region 2 domain-containing phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs). SHP2 dephosphorylates specific downstream substrates, which ultimately leads to the activation of the RAS/MAPK pathway. SHP2 inhibitors are allosteric, meaning they bind to a site on the enzyme away from the active site, locking it in an inactive conformation[2][3][4]. This prevents SHP2 from activating downstream signaling.
References
Unveiling the Mechanism: A Comparative Guide to Sos1-IN-12 and Genetic Knockdown of SOS1
A head-to-head analysis of a potent chemical inhibitor and a classic genetic tool for validating the role of the crucial RAS activator, SOS1, in cancer cell signaling.
In the intricate web of cellular signaling, the Son of Sevenless homolog 1 (SOS1) protein stands as a critical gatekeeper for the activation of RAS proteins, pivotal players in cell growth, proliferation, and differentiation. Dysregulation of the SOS1-RAS axis is a hallmark of many cancers, making SOS1 an attractive therapeutic target. Researchers seeking to probe the function of SOS1 and validate it as a drug target have two primary tools at their disposal: potent, specific chemical inhibitors like Sos1-IN-12 and genetic techniques such as shRNA-mediated knockdown. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers in designing and interpreting their studies.
At a Glance: this compound vs. SOS1 Knockdown
| Feature | This compound (and related inhibitors) | Genetic Knockdown (shRNA/siRNA) |
| Mechanism of Action | Binds to the catalytic domain of SOS1, preventing its interaction with RAS-GDP and subsequent nucleotide exchange to the active RAS-GTP form.[1] | Degrades SOS1 mRNA, leading to reduced SOS1 protein expression.[2][3] |
| Specificity | Highly selective for SOS1 over other guanine nucleotide exchange factors, including the closely related SOS2.[1] | Can be highly specific to SOS1 with careful design of shRNA/siRNA sequences, but off-target effects are a potential concern. |
| Reversibility | Reversible; removal of the compound restores SOS1 function. | Can be stable (shRNA) or transient (siRNA), but recovery of protein expression takes time after removal of the knockdown stimulus. |
| Speed of Onset | Rapid, with inhibition of RAS signaling observed within hours of treatment.[1] | Slower, as it relies on the turnover of existing SOS1 protein, typically taking 24-72 hours to achieve maximal effect. |
| Control | Dose-dependent inhibition allows for titration of SOS1 activity. | Level of knockdown can be modulated to some extent, but achieving precise control can be challenging. |
| In Vivo Application | Orally bioavailable formulations (e.g., BI-3406) allow for systemic administration in animal models.[1][4] | Requires viral or non-viral delivery systems, which can present challenges for systemic in vivo studies. |
Delving Deeper: Experimental Data
Recent studies have directly compared the effects of pharmacological SOS1 inhibition with genetic ablation, providing valuable quantitative insights.
Impact on Cell Proliferation
A key study comparing the SOS1 inhibitor BI-3406 to SOS1 knockout (KO) in KRAS mutant mouse embryonic fibroblasts (MEFs) demonstrated that both approaches significantly reduced cell proliferation. Interestingly, the pharmacological inhibition often exerted a more potent anti-proliferative effect than the genetic knockout.[5][6][7]
Table 1: Comparison of the Anti-proliferative Effects of SOS1 Inhibition and Knockout
| Cell Line (KRAS mutation) | Treatment/Modification | Observed Effect on Proliferation |
| KRAS G12C MEFs | BI-3406 | Potent inhibition |
| KRAS G12C MEFs | SOS1 Knockout | Significant but milder inhibition compared to BI-3406 |
| KRAS G12V MEFs | BI-3406 | Potent inhibition |
| KRAS G12V MEFs | SOS1 Knockout | Significant but milder inhibition compared to BI-3406 |
| KRAS G12D MEFs | BI-3406 | Milder inhibition compared to G12C/V |
| KRAS G12D MEFs | SOS1 Knockout | Mild but significant inhibition |
Downstream Signaling: RAS and ERK Activation
The primary molecular function of SOS1 is to catalyze the exchange of GDP for GTP on RAS, leading to its activation and the subsequent phosphorylation of downstream effectors like ERK. Studies have shown that both SOS1 inhibitors and genetic knockdown effectively reduce the levels of active, GTP-bound RAS and phosphorylated ERK (pERK).
Active RAS pulldown assays revealed a significant reduction in RAS-GTP levels following both genetic disruption of SOS1 and treatment with a SOS1 inhibitor.[5][6][7] Consistent with this, western blot analysis has shown a corresponding decrease in the levels of pERK.[8] One study noted that in KRAS G12C mutant cells, treatment with a SOS1 inhibitor led to a rapid reduction in RAS-GTP and pERK levels, which started to return towards baseline by 24 hours, highlighting the dynamic nature of signaling pathways and potential feedback mechanisms.[1]
Table 2: Effects on RAS-MAPK Signaling
| Method | Key Assay | Result |
| This compound (and related inhibitors) | RAS Activation Pulldown | Significant reduction in RAS-GTP levels.[5][6][7] |
| Western Blot for pERK | Decreased levels of phosphorylated ERK.[1][8] | |
| SOS1 Genetic Knockdown (shRNA/siRNA) | RAS Activation Pulldown | Substantial reduction in RAS-GTP formation.[5][6][7] |
| Western Blot for pERK | Diminished levels of phosphorylated ERK. |
Visualizing the Mechanisms
To better understand the distinct yet convergent mechanisms of this compound and SOS1 knockdown, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating SOS1 Inhibitor Efficacy Across a Panel of KRAS Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Son of Sevenless 1 (SOS1) inhibitors across a spectrum of KRAS mutations, a critical area of research in the development of targeted cancer therapies. While specific data for "Sos1-IN-12" is not publicly available, this guide utilizes the well-characterized SOS1 inhibitor, BI-3406, as a representative molecule to illustrate the therapeutic potential and mutation-specific efficacy of targeting the SOS1-KRAS interaction. The experimental data presented herein is derived from peer-reviewed studies and offers a framework for evaluating novel SOS1 inhibitors.
Data Presentation: Comparative Efficacy of a SOS1 Inhibitor
The anti-proliferative activity of SOS1 inhibitors is a key measure of their efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values of the SOS1 inhibitor BI-3406 across a panel of cancer cell lines harboring various KRAS mutations. Lower IC50 values indicate higher potency.
| KRAS Mutation | Cell Line | Cancer Type | BI-3406 IC50 (nM) |
| G12/G13 Mutants | |||
| G12C | NCI-H358 | Lung Adenocarcinoma | 83-231 |
| G12C | Isogenic NCI-H23 | Lung Adenocarcinoma | ~10-100 |
| G12D | Isogenic NCI-H23 | Lung Adenocarcinoma | ~10-100 |
| G12V | Isogenic NCI-H23 | Lung Adenocarcinoma | ~10-100 |
| G13D | Isogenic NCI-H23 | Lung Adenocarcinoma | ~10-100 |
| G12S | A549 | Lung Adenocarcinoma | 83-231 |
| G13D | DLD-1 | Colorectal Adenocarcinoma | 36 |
| Q61 Mutants | |||
| Q61L/H | Various | Various | No significant effect |
| G12R Mutants | |||
| G12R | Various | Various | No significant effect |
Note: Data is compiled from studies on the SOS1 inhibitor BI-3406, which serves as a proxy for this compound. The growth inhibitory effects can be influenced by tumor lineage and co-mutations.[1]
Signaling Pathway and Mechanism of Action
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins, including KRAS. In its inactive state, KRAS is bound to GDP. SOS1 facilitates the exchange of GDP for GTP, leading to the activation of KRAS and subsequent engagement of downstream pro-proliferative signaling pathways, most notably the MAPK/ERK pathway. KRAS mutations often result in a constitutively active protein that is less dependent on GEFs for activation. However, SOS1 can still contribute to the activation of both wild-type and mutant KRAS, making it a compelling therapeutic target.[2]
SOS1 inhibitors, such as BI-3406, are designed to bind to a pocket on SOS1, thereby preventing its interaction with KRAS.[3] This blockade inhibits the GDP-GTP exchange, leading to a reduction in the levels of active, GTP-bound KRAS and consequently, the suppression of downstream signaling pathways that drive tumor cell proliferation and survival.
Experimental Protocols
The evaluation of SOS1 inhibitor efficacy typically involves a combination of cell-based assays to measure cell viability and biochemical assays to assess the inhibition of downstream signaling.
Cell Viability Assay (3D Spheroid Culture)
This assay determines the dose-dependent effect of the inhibitor on cancer cell proliferation.
Materials:
-
KRAS-mutant cancer cell lines
-
Appropriate cell culture medium and supplements
-
Ultra-low attachment 96-well plates
-
This compound or other SOS1 inhibitor
-
CellTiter-Glo® 3D Cell Viability Assay reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells in ultra-low attachment 96-well plates at a density that allows for spheroid formation (e.g., 1,000-5,000 cells/well). Culture for 3-4 days to allow spheroids to form.
-
Compound Treatment: Prepare serial dilutions of the SOS1 inhibitor in culture medium. Add the diluted compound to the wells containing spheroids. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® 3D reagent to each well, following the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot for Phospho-ERK (p-ERK) Inhibition
This assay measures the ability of the inhibitor to block the downstream MAPK signaling pathway.
Materials:
-
KRAS-mutant cancer cell lines
-
This compound or other SOS1 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat the cells with various concentrations of the SOS1 inhibitor for a specified time (e.g., 2-6 hours). Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK. Densitometry analysis can be performed to quantify the relative levels of p-ERK.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel SOS1 inhibitor.
References
- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
A Comparative Guide to the Anti-Proliferative Effects of Sos1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-proliferative effects of Son of sevenless homolog 1 (Sos1) inhibition, a promising strategy in cancer therapy, particularly in KRAS-driven malignancies. While direct cross-laboratory validation data for the specific compound Sos1-IN-12 is not extensively available in peer-reviewed literature, this guide will focus on the well-characterized Sos1 inhibitor, BI-3406 , as a reference compound to illustrate the anti-proliferative effects of targeting Sos1. We will also present data on other notable Sos1 inhibitors to provide a broader context for comparison.
Sos1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS, a key molecular switch in the RAS/MAPK signaling pathway that governs cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers. Inhibiting the interaction between Sos1 and KRAS is therefore a compelling therapeutic strategy to attenuate oncogenic signaling and suppress tumor growth.[3][4][5]
Comparative Anti-Proliferative Activity of Sos1 Inhibitors
The following table summarizes the anti-proliferative effects of various Sos1 inhibitors from published studies. This data is intended to provide a comparative baseline for researchers evaluating Sos1 inhibitors.
| Inhibitor | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |
| BI-3406 | NCI-H358 | G12C | 2D Proliferation | ~100-300 | [2] |
| A549 | G12S | 2D Proliferation | ~100-300 | [2] | |
| MIA PaCa-2 | G12C | 3D Spheroid | Not specified | [6] | |
| MRTX0902 | MIA PaCa-2 | G12C | 3D Viability | <100 | [6] |
| BAY-293 | PDAC cell lines | Various | 2D/3D Proliferation | Varies | [5] |
| This compound | Not specified | Not specified | pERK inhibition | 47 |
Note: IC50 values can vary depending on the cell line, assay conditions, and duration of treatment. Direct comparison between different studies should be made with caution.
While "this compound" is commercially available and reported to have a pERK IC50 of 47 nM, published, peer-reviewed studies detailing its anti-proliferative effects in cancer cell lines and cross-laboratory validation are currently limited. Researchers are encouraged to perform their own validation experiments.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of Sos1 inhibitors and the methods used to evaluate their efficacy, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: The SOS1-KRAS signaling pathway, a key driver of cell proliferation.
Caption: A typical experimental workflow for evaluating Sos1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays used to assess the anti-proliferative effects of Sos1 inhibitors.
Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
KRAS-mutant cancer cell line of interest
-
Complete cell culture medium
-
Sos1 inhibitor stock solution (e.g., this compound, BI-3406)
-
Vehicle control (e.g., DMSO)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Sos1 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blot for Phospho-ERK (pERK) and Total ERK
Western blotting is used to detect changes in protein levels and post-translational modifications, such as the phosphorylation of ERK, a downstream effector in the RAS/MAPK pathway. A reduction in the pERK/total ERK ratio indicates pathway inhibition.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (rabbit anti-pERK, rabbit anti-total ERK)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Quantify the band intensities using densitometry software and calculate the ratio of pERK to total ERK.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blotting [bio-protocol.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle for KRAS Control: Comparing Sos1-IN-12 Inhibition with SOS1 PROTAC Degradation
For researchers and drug development professionals navigating the landscape of KRAS pathway modulation, the choice between targeted inhibition and induced degradation of key signaling proteins is a critical juncture. This guide provides an objective comparison of two prominent strategies targeting the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor pivotal for RAS activation: the small molecule inhibitor Sos1-IN-12 and the emerging class of SOS1 PROTAC (Proteolysis Targeting Chimera) degraders.
This comparison delves into their distinct mechanisms of action, presents available quantitative data on their performance, and outlines the experimental protocols necessary to evaluate these differences.
At a Glance: Inhibitor vs. Degrader
| Feature | This compound (Inhibitor) | SOS1 PROTAC Degraders |
| Mechanism of Action | Competitive binding to SOS1, blocking its interaction with RAS. | Hijacks the cell's ubiquitin-proteasome system to induce the degradation of the SOS1 protein. |
| Primary Effect | Inhibition of SOS1's catalytic activity. | Elimination of the entire SOS1 protein. |
| Potential Advantages | Well-established modality, often with good oral bioavailability. | Potential for higher potency, elimination of scaffolding functions, and overcoming resistance. |
| Potential Disadvantages | High concentrations may be needed for sustained pathway inhibition; potential for resistance via mutations in the binding site. | More complex pharmacology and potential for off-target degradation or E3 ligase-related toxicity. |
Quantitative Performance Data
The following table summarizes key performance metrics for this compound and representative SOS1 PROTAC degraders. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Compound | Type | Target | Ki (nM) | IC50 (nM) | DC50 (nM) | Cell Line(s) | Reference |
| This compound | Inhibitor | SOS1 | 0.11 | 47 (pERK) | - | Not Specified | [1] |
| BI-3406 | Inhibitor | SOS1 | - | ~10 | - | KRAS-driven cancer cells | [2][3] |
| BAY-293 | Inhibitor | KRAS-SOS1 Interaction | - | 21 | - | K-562, MOLM-13, NCI-H358, Calu-1 | [4][5][6][7][8] |
| PROTAC SOS1 degrader-1 | PROTAC | SOS1 | - | 115-525 | 22-255 | NCI-H358, MIA-PaCa2, AsPC-1, SK-LU-1, SW620, A549 | [1][9] |
| P7 | PROTAC | SOS1 | - | 480-1400 | 190-750 | SW620, HCT116, SW1417, CRC PDOs | [2][10] |
| SIAIS562055 | PROTAC | SOS1 | - | 95.7 (KRAS G12C binding), 134.5 (KRAS G12D binding) | 8.4-62.5 | K562, KU812, KRAS-mutant cell lines | [11][12][13][14][15] |
Visualizing the Mechanisms of Action
To illustrate the fundamental differences in how these two classes of molecules operate, the following diagrams depict their respective impacts on the SOS1 signaling pathway.
Caption: Mechanism of a SOS1 inhibitor like this compound.
Caption: Mechanism of a SOS1 PROTAC degrader.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare SOS1 inhibitors and PROTACs. Specific details may need to be optimized for particular cell lines and reagents.
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor or degrader.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SOS1 inhibitor or PROTAC degrader. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C. For MTT assays, a solubilization solution must be added after this step.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Western Blot for Protein Degradation
This technique is used to quantify the amount of a specific protein (in this case, SOS1) in a sample, making it ideal for assessing the efficacy of PROTAC degraders.
-
Cell Treatment and Lysis: Plate cells and treat with the SOS1 PROTAC degrader or inhibitor for various time points and concentrations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SOS1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SOS1 signal to the loading control to determine the extent of protein degradation.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Co-IP is used to determine if two proteins (e.g., SOS1 and KRAS) are interacting within a cell. This is particularly useful for confirming the mechanism of action of SOS1 inhibitors.
-
Cell Lysis: Lyse cells treated with or without the SOS1 inhibitor using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., SOS1) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for both the "bait" protein (SOS1) and the suspected interacting "prey" protein (KRAS). The presence of the prey protein in the immunoprecipitated sample indicates an interaction.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing a SOS1 inhibitor and a PROTAC degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 12. biorbyt.com [biorbyt.com]
- 13. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 14. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
benchmarking Sos1-IN-12 against current targeted therapies
A Comprehensive Benchmarking Guide: Sos1-IN-12 Against Current Targeted Therapies
Introduction
The Son of sevenless homolog 1 (Sos1) protein, a crucial guanine nucleotide exchange factor (GEF), plays a pivotal role in the activation of RAS proteins, which are central regulators of cell proliferation and survival. The aberrant activation of the RAS/MAPK signaling pathway, often driven by mutations in RAS genes, is a hallmark of many cancers. Consequently, Sos1 has emerged as a compelling therapeutic target. This guide provides a detailed comparison of this compound, a potent Sos1 inhibitor, with other current targeted therapies, namely BAY-293 and BI-3406. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these inhibitors.
Mechanism of Action of Sos1 Inhibitors
Sos1 inhibitors function by disrupting the protein-protein interaction between Sos1 and RAS.[1] By binding to Sos1, these small molecules prevent the exchange of GDP for GTP on RAS, thereby locking RAS in its inactive state and inhibiting downstream signaling through the MAPK/ERK pathway.[1] This mechanism offers a therapeutic strategy for cancers driven by hyperactive RAS signaling.
Quantitative Comparison of Sos1 Inhibitors
The following table summarizes the available quantitative data for this compound, BAY-293, and BI-3406. It is important to note that these values are compiled from various sources and may not have been generated under identical experimental conditions.
| Inhibitor | Target | Ki (nM) | IC50 (nM) - SOS1-KRAS Interaction | IC50 (nM) - pERK Inhibition | Cell Proliferation IC50 (nM) | Reference |
| This compound | Sos1 | 0.11 | - | 47 | - | [2] |
| BAY-293 | Sos1 | - | 21 | Submicromolar | 995 (MOLM-13), 1090 (K-562), 3190 (Calu-1), 3480 (NCI-H358) | [3] |
| BI-3406 | Sos1 | - | 6 | - | - | [4] |
Note: A direct head-to-head comparison of these inhibitors in the same experimental setup is not publicly available. The data presented should be interpreted with this limitation in mind.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate interpretation and replication of results. Below are outlines of common experimental protocols used to characterize Sos1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction
This assay is a highly sensitive method for quantifying the protein-protein interaction between Sos1 and KRAS in a high-throughput format.
Principle: The assay utilizes two antibodies, one targeting a tag on the Sos1 protein and labeled with a FRET donor (e.g., Terbium cryptate), and the other targeting a tag on the KRAS protein and labeled with a FRET acceptor (e.g., d2). When Sos1 and KRAS interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.[2][5]
Protocol Outline:
-
Reagent Preparation: Recombinant tagged Sos1 and KRAS proteins, along with FRET-labeled antibodies, are prepared in an appropriate assay buffer.
-
Compound Addition: Test compounds, including this compound and other inhibitors, are serially diluted and added to the wells of a microplate.
-
Protein Incubation: The tagged Sos1 and KRAS proteins are added to the wells containing the compounds and incubated to allow for binding.
-
Antibody Addition: The FRET-labeled antibodies are added and the plate is incubated to allow for antibody-protein binding.
-
Signal Detection: The HTRF signal is read using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
SOS1-Mediated Nucleotide Exchange Assay
This assay measures the ability of Sos1 to catalyze the exchange of GDP for a fluorescently labeled GTP analog on KRAS.
Principle: KRAS is pre-loaded with a fluorescently labeled GDP analog. The addition of Sos1 and an excess of unlabeled GTP initiates the nucleotide exchange. The dissociation of the fluorescent GDP analog from KRAS results in a decrease in fluorescence polarization or FRET signal, which can be monitored over time. Inhibitors of the Sos1-KRAS interaction will slow down the rate of nucleotide exchange.
Protocol Outline:
-
KRAS Loading: Recombinant KRAS protein is incubated with a fluorescent GDP analog to allow for binding.
-
Reaction Initiation: The GDP-loaded KRAS is mixed with the test inhibitor, followed by the addition of Sos1 and a high concentration of unlabeled GTP to start the exchange reaction.
-
Fluorescence Monitoring: The change in fluorescence is measured over time using a plate reader.
-
Data Analysis: The initial rate of nucleotide exchange is calculated for each inhibitor concentration. The IC50 value is determined by plotting the exchange rate against the inhibitor concentration.
pERK Inhibition Assay (Western Blot)
This cellular assay assesses the ability of an inhibitor to block the downstream signaling of the RAS/MAPK pathway by measuring the phosphorylation of ERK.
Principle: Cancer cell lines with known RAS mutations are treated with the Sos1 inhibitor. Following treatment, cell lysates are prepared and the levels of phosphorylated ERK (pERK) and total ERK are determined by Western blotting using specific antibodies. A reduction in the pERK/total ERK ratio indicates inhibition of the pathway.
Protocol Outline:
-
Cell Culture and Treatment: Cells are seeded in culture plates and treated with various concentrations of the Sos1 inhibitor for a specified time.
-
Cell Lysis: The cells are washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against pERK and total ERK, followed by incubation with secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Signal Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: The intensity of the pERK and total ERK bands is quantified, and the ratio of pERK to total ERK is calculated to determine the extent of inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.
Caption: Workflow of a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Caption: Workflow for determining pERK inhibition by Western blot.
Conclusion
This compound is a highly potent inhibitor of Sos1 with nanomolar efficacy in biochemical assays. While direct comparative studies are limited, the available data suggests that this compound is a valuable research tool for investigating the role of Sos1 in RAS-driven cancers. This guide provides a foundational understanding of its performance relative to other well-characterized Sos1 inhibitors, BAY-293 and BI-3406, and details the experimental methodologies required for their evaluation. Further head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic potential of these compounds.
References
- 1. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTRF KRAS WT / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 3. DSpace [repository.upenn.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. revvity.com [revvity.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Sos1-IN-12
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the disposal of Sos1-IN-12, a potent Son of Sevenless homolog 1 (SOS1) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it can be requested from suppliers such as MedChemExpress.[1][2] It is imperative to obtain and review the SDS prior to handling and disposal, as it contains critical information regarding the specific hazards of the compound.
In the absence of a specific SDS, a conservative approach to disposal is recommended, treating the compound as potentially hazardous. The following procedures are based on general best practices for the disposal of laboratory chemical waste.
Step-by-Step Disposal Protocol for this compound
-
Hazard Assessment:
-
Obtain and Review the Safety Data Sheet (SDS): This is the most critical step. The SDS will provide specific information on the physical and chemical properties, toxicity, and environmental hazards of this compound, which will dictate the appropriate disposal method.
-
Initial Assessment (in the absence of an SDS): Treat this compound as a potentially hazardous chemical. Assume it may be toxic and harmful to the environment. Do not dispose of it down the sink or in regular trash.[3][4]
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, leak-proof container. This container should be clearly labeled as "Hazardous Chemical Waste."[3]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled "Hazardous Chemical Waste" container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Management:
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
-
-
Disposal Request and Pickup:
-
Once the waste container is nearly full (approximately 80%), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Quantitative Data Summary for this compound Disposal
| Parameter | Guideline | Rationale |
| Waste Classification | Assumed Hazardous (pending SDS review) | A conservative approach is necessary without specific hazard data. |
| Solid Waste Container | Labeled, leak-proof, solid waste container | To prevent environmental contamination and ensure safe handling. |
| Liquid Waste Container | Labeled, compatible, sealed container | To prevent spills, reactions, and exposure. |
| Container Fill Level | Do not exceed 80% capacity | To prevent overfilling, which can lead to spills and leaks. |
| pH of Aqueous Waste | Neutral (if applicable and safe to adjust) | Corrosive wastes require special handling; neutralization may be an option if deemed safe by the SDS. |
Experimental Protocols
Detailed experimental protocols involving this compound should include a dedicated section on waste disposal, referencing these procedures and the forthcoming SDS. All personnel handling the compound must be trained on these protocols.
Logical Workflow for this compound Disposal
References
Essential Safety and Operational Guide for Handling Sos1-IN-12
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sos1-IN-12, a potent inhibitor of the Son of Sevenless homolog 1 (SOS1). The guidance herein details personal protective equipment, handling procedures, disposal, and experimental protocols to ensure safe and effective use in a laboratory setting.
Safety and Handling
Personal Protective Equipment (PPE):
A comprehensive approach to personal safety is critical. The following PPE should be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Required for all handling procedures. |
| Skin Protection | Protective clothing | A lab coat is required. |
| Hand protection | Chemical-resistant gloves (e.g., nitrile) are required. Consult glove manufacturer for specific recommendations. | |
| Respiratory | Fume hood | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
First Aid Measures:
In the event of exposure, follow these first-aid guidelines:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Operational and Disposal Plans
Storage and Stability:
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 4 years |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Data for a similar compound, BAY-293, suggests stability of ≥4 years at -20°C. Stability data for solutions is based on general recommendations for similar small molecule inhibitors.[2][3]
Reconstitution and Handling:
-
Reconstitution: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[3] If precipitation occurs upon dilution in aqueous media, vortexing, sonication, or warming to 37°C may aid in redissolution.[3]
-
Aliquoting: It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Disposal:
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] As this compound is a research compound with an incomplete hazard profile, it should be treated as a potentially hazardous substance for disposal purposes.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of SOS1, a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.[5][6] By inhibiting the interaction between SOS1 and RAS, this compound prevents the exchange of GDP for GTP on RAS, thereby blocking its activation and downstream signaling through the RAS-RAF-MEK-ERK pathway.[7][8] This pathway is frequently hyperactivated in human cancers, making SOS1 an attractive therapeutic target.[7][8]
Experimental Protocols
The following provides a general workflow for an in vitro kinase assay to evaluate the inhibitory activity of this compound. Specific concentrations and incubation times should be optimized for the particular experimental setup.
Detailed Methodologies for Key Experiments:
In Vitro Kinase/GEF Assay:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired concentration range.
-
Prepare a reaction buffer containing recombinant SOS1 protein and RAS protein (e.g., KRAS).
-
-
Assay Procedure:
-
In a multi-well plate, add the diluted this compound or vehicle control (DMSO) to the wells.
-
Add the SOS1 and RAS protein mixture to the wells.
-
Initiate the guanine nucleotide exchange reaction by adding a fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY-GTP).
-
Incubate the plate at room temperature for a specified time, protected from light.
-
-
Detection and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths. An increase in fluorescence indicates the binding of the GTP analog to RAS.
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for ERK Phosphorylation:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with a known KRAS mutation (e.g., NCI-H358) in appropriate media.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Incubate with appropriate secondary antibodies and detect the signal using a chemiluminescence-based method.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to assess the effect of this compound on ERK phosphorylation.[5]
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
